1H-Dibenzo(a,i)carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42226-53-9 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,3,5,7,9,11,13,16,18,20-decaene |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2 |
InChI Key |
FZMFRDRGUFGKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 1H-Dibenzo(a,i)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-containing carbazole ring system, is a compound of significant interest to researchers in the fields of chemistry, toxicology, and pharmacology. Its structural similarity to other known carcinogens and its potential to interact with biological systems make it a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and biological activities.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₃N | [1][2] |
| Molecular Weight | 267.33 g/mol | [2][3] |
| CAS Number | 239-64-5 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 5.146 (Predicted) | [1] |
| Water Solubility | log₁₀WS = -7.42 (Predicted) | [1] |
| Ionization Energy | 7.10 ± 0.10 eV | [1] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃/DMSO-d₆ mixture): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[1]
¹³C NMR (CDCl₃/DMSO-d₆ mixture): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[1]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 267, which is consistent with its molecular formula.[1][2]
UV-Vis Spectroscopy
While specific UV-Vis absorption spectra for the (a,i) isomer are not detailed in the available literature, carbazole and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.
Experimental Protocols
Synthesis of this compound
A documented synthesis of 1,2,7,8-Dibenzocarbazole (a synonym for this compound) involves the dehydrogenation of the corresponding dihydro compound.[3] The following provides a generalized workflow based on this and classical carbazole synthesis methods like the Graebe-Ullmann reaction.
Experimental Workflow for a Potential Synthesis Route:
A potential synthetic workflow for this compound.
Detailed Methodology (Hypothetical, based on related syntheses):
-
Preparation of the Dihydro-dibenzocarbazole Precursor: A suitable precursor, such as a derivative of tetralone and naphthylhydrazine, could be reacted under Fischer indole synthesis conditions to form a dihydro-dibenzocarbazole.[3]
-
Dehydrogenation: The dihydro-dibenzocarbazole (1.2 g) is mixed with a dehydrogenating agent such as chloranil (1.7 g) in a suitable high-boiling solvent like xylene. The mixture is refluxed for several hours to effect the aromatization.[3]
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathways specifically for this compound is limited in the currently available literature. However, based on the known activities of other dibenzocarbazole isomers and the broader class of carbazole derivatives, several potential biological effects can be inferred.
Carcinogenicity
Other isomers, such as 7H-dibenzo[c,g]carbazole, are known to be carcinogenic in animal models.[4] Given the structural similarities, it is plausible that this compound may also possess carcinogenic properties. Polycyclic aromatic hydrocarbons are often metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.
Aryl Hydrocarbon Receptor (AhR) Activation
Many polycyclic aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[4][5] Activation of the AhR signaling pathway is a key event in the toxic effects of many PAHs. It is highly probable that this compound can also act as an AhR agonist.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Proposed AhR signaling pathway activation by this compound.
Experimental Protocol for AhR Activation Assay (General):
A common method to assess AhR activation is a reporter gene assay.
-
Cell Culture: A suitable cell line, such as a hepatoma cell line (e.g., HepG2), is cultured. These cells are often transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with xenobiotic response elements (XREs).
-
Compound Treatment: The cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and subsequent reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity compared to the negative control indicates AhR activation.
Conclusion
This compound is a polycyclic aromatic compound for which fundamental chemical and physical data are partially available. While spectroscopic data provides a clear structural fingerprint, experimentally determined properties such as melting and boiling points require further investigation. The synthesis can likely be achieved through established methods for carbazole formation, though a specific, detailed protocol for this isomer is not widely published. Based on the activities of related compounds, this compound is predicted to be a biologically active molecule, potentially acting as a carcinogen and an agonist of the aryl hydrocarbon receptor. Further experimental studies are warranted to fully elucidate its toxicological and pharmacological profile, which will be of significant value to drug development professionals and researchers in environmental health and safety.
References
- 1. 13H-Dibenzo[a,i]carbazole (CAS 239-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 13H-Dibenzo[a,i]carbazole [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-Dibenzo[a,i]carbazole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Dibenzo[a,i]carbazole, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a nitrogen-containing heterocyclic compound. Structurally, it consists of two benzene rings fused to a carbazole nucleus. While the user requested information on the 1H tautomer, the more stable and commonly referenced form is 13H-Dibenzo[a,i]carbazole . This guide will focus on the properties and activities of this stable isomer, providing a comprehensive overview for research and development purposes.
Chemical and Physical Properties
13H-Dibenzo[a,i]carbazole is a solid substance with the chemical formula C₂₀H₁₃N.[1][2] Its molecular structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 239-64-5 | [1][2] |
| IUPAC Name | 13H-Dibenzo[a,i]carbazole | [1] |
| Systematic IUPAC Name | 12-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
| Molecular Formula | C₂₀H₁₃N | [1][2] |
| Molecular Weight | 267.33 g/mol | |
| Ionization Energy | 7.10 ± 0.10 eV | [3] |
| logP (Octanol/Water Partition Coefficient) | 5.146 | [3] |
| Log10 of Water Solubility | -7.42 mol/L | [3] |
Synthesis and Purification
Purification of dibenzocarbazoles typically involves crystallization and chromatographic techniques. A patented method for the purification of carbazole from crude anthracene involves solvent extraction and crystallization, followed by recrystallization from a suitable solvent like dimethylbenzene to achieve high purity.
Analytical Characterization
Detailed characterization of 13H-Dibenzo[a,i]carbazole is crucial for its identification and purity assessment. The following experimental protocols are standard for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃/DMSO-d₆ 1:1): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[4]
-
¹³C NMR (75 MHz, CDCl₃/DMSO-d₆ 1:1): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[4]
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrum: The mass spectrum of 13H-Dibenzo[a,i]carbazole shows a molecular ion (M⁺) peak at m/z 267.[1][4]
High-Performance Liquid Chromatography (HPLC)
A standard HPLC method for the analysis of polycyclic aromatic hydrocarbons can be adapted for 13H-Dibenzo[a,i]carbazole. A reverse-phase C18 column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV-Vis or fluorescence detector.
Biological Activity and Signaling Pathways
Dibenzocarbazoles are known for their potential biological activities, including carcinogenicity. Like other polycyclic aromatic hydrocarbons, they are often metabolized by cytochrome P450 (CYP) enzymes. This metabolic activation is a key step in their mechanism of toxicity.
Aryl Hydrocarbon Receptor (AhR) Activation
Many PAHs, including carbazole derivatives, are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR can lead to the induction of various genes, including those encoding for CYP1A1 and CYP1B1, which are involved in the metabolism of these compounds. This interaction is a critical event in the toxic effects of many PAHs.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 13H-Dibenzo[a,i]carbazole.
Toxicology and Carcinogenicity
Several dibenzocarbazole isomers are recognized as carcinogens. For instance, 7H-Dibenzo[c,g]carbazole is classified as a carcinogen and is known to cause liver and stomach cancers in animal models. The carcinogenicity of these compounds is linked to their metabolic activation by CYP enzymes to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. While specific carcinogenicity data for 13H-Dibenzo[a,i]carbazole is not detailed in the provided search results, its structural similarity to known carcinogenic dibenzocarbazoles suggests a potential for similar toxicological properties.
Conclusion
References
The Discovery and History of Dibenzocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocarbazoles are a class of polycyclic aromatic hydrocarbons (PAHs) containing a carbazole nucleus fused with two additional benzene rings. This core structure has been the subject of scientific inquiry for over a century, initially due to its prevalence in coal tar and its potent carcinogenic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of dibenzocarbazoles, with a focus on providing researchers with the detailed information necessary for their work.
Early Discovery and Synthesis
The history of dibenzocarbazoles is intrinsically linked to the broader history of carbazole chemistry. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser.[1] The development of synthetic methods for the carbazole core laid the groundwork for the later synthesis of the more complex dibenzocarbazoles.
Two key early synthetic methods for carbazoles are of historical importance:
-
The Borsche–Drechsel Cyclization: First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to carbazoles.[2]
-
The Graebe–Ullmann Synthesis: In 1896, Carl Graebe and Fritz Ullmann reported a method involving the diazotization of N-phenyl-o-phenylenediamine to form a 1,2,3-benzotriazole, which upon heating, eliminates nitrogen to yield a carbazole.
A significant milestone in the specific history of dibenzocarbazoles was the work of Ng. Ph. Buu-Hoï, Ng. Hoán, and Ng. H. Khôi, who in 1949 published a paper detailing the synthesis of various dibenzocarbazole isomers, including 1,2,7,8-, 1,2,5,6-, and 3,4,5,6-dibenzocarbazole.[3] This work was crucial in enabling the systematic study of the physicochemical and biological properties of these compounds. The carcinogenicity of 7H-dibenzo[c,g]carbazole (DBC), a prominent member of this family, was established as early as 1937.
Physicochemical and Spectroscopic Data of 7H-Dibenzo[c,g]carbazole
7H-Dibenzo[c,g]carbazole (CAS No. 194-59-2) is one of the most extensively studied dibenzocarbazoles due to its potent carcinogenicity and environmental prevalence.[4] It is found in tobacco smoke, coal tar, and other products of incomplete combustion.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃N | [4] |
| Molecular Weight | 267.32 g/mol | [4] |
| Melting Point | 158 °C | [4] |
| Appearance | Needles from ethanol | [4] |
| Solubility | Soluble in common organic solvents; insoluble in petroleum ether. | [4] |
| UV Absorption (λmax) | 366 nm |
Spectroscopic Data:
-
¹H NMR: Spectral data for 7H-Dibenzo[c,g]carbazole is available in various databases.[5]
-
Mass Spectrum (GC-MS): The mass spectrum of 7H-Dibenzo[c,g]carbazole is also well-documented.[6][7]
Key Experimental Protocols
While detailed, step-by-step protocols for the original historical syntheses are often found in the primary literature from that era, the general approaches of the Borsche-Drechsel and Graebe-Ullmann reactions can be described.
General Protocol for Borsche-Drechsel Carbazole Synthesis
The Borsche-Drechsel synthesis of a carbazole generally proceeds in two stages: the formation of an arylhydrazone followed by an acid-catalyzed cyclization.
References
- 1. dovepress.com [dovepress.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ez.restek.com [ez.restek.com]
1H-Dibenzo(a,i)carbazole: An In-depth Technical Guide on Environmental Presence and Analysis
A Note to the Reader: This technical guide addresses the environmental sources and occurrence of 1H-Dibenzo(a,i)carbazole. It is important to note at the outset that a significant data gap exists in the scientific literature for this specific isomer. Consequently, this document provides a comprehensive overview of the broader class of dibenzocarbazoles, drawing on available data for related isomers to infer potential sources, occurrence, and analytical methodologies relevant to this compound.
Introduction to Dibenzocarbazoles
Dibenzocarbazoles are a class of polycyclic aromatic nitrogen heterocycles (PANHs) consisting of a carbazole nucleus fused with two additional benzene rings. These compounds are of environmental concern due to their structural similarity to carcinogenic polycyclic aromatic hydrocarbons (PAHs) and their potential for persistence and bioaccumulation. The specific isomer, this compound, is characterized by the fusion of benzene rings at the 'a' and 'i' positions of the carbazole structure. While toxicological data for many dibenzocarbazole isomers is limited, some, such as 7H-Dibenzo(c,g)carbazole, have been classified as possibly carcinogenic to humans.
Environmental Sources of Dibenzocarbazoles
Direct environmental sources of this compound have not been specifically identified in the reviewed literature. However, sources for the broader class of dibenzocarbazoles and other carbazole derivatives have been reported and are likely relevant.
Primary Anthropogenic Sources:
-
Industrial Processes: Dibenzocarbazoles have been detected in industrial areas, suggesting their origin as by-products of various industrial activities.
-
Dye Manufacturing: The production of certain dyes and pigments has been identified as a source of halogenated carbazoles, and it is plausible that non-halogenated dibenzocarbazoles are also formed as impurities or by-products.
-
Incomplete Combustion: Like PAHs, the incomplete combustion of organic materials containing nitrogen, such as coal, wood, and fossil fuels, is a probable source of dibenzocarbazoles in the environment.
-
Waste Incineration: The high-temperature treatment of municipal and industrial waste can lead to the formation of a wide range of aromatic compounds, including carbazole derivatives.
-
Tobacco Smoke: Carbazole and its derivatives are known components of tobacco smoke.
Occurrence of Dibenzocarbazoles in the Environment
Quantitative data for the occurrence of this compound in environmental matrices is not available in the reviewed scientific literature. The following table summarizes the qualitative occurrence of the broader class of dibenzocarbazoles in various environmental compartments.
| Environmental Matrix | Compound Class | Location | Findings |
| Sediment | Dibenzocarbazoles (isomers not specified) | Black River, Ohio (an industrial area) | Detected, indicating industrial contamination. |
Experimental Protocols for the Analysis of Dibenzocarbazoles
Due to the lack of specific methods for this compound, this section outlines a general analytical workflow for the determination of polycyclic aromatic nitrogen heterocycles (PANHs), including dibenzocarbazoles, in environmental samples. This workflow is based on established methods for similar compounds.
Sample Collection and Preparation
-
Soil and Sediment: Samples are typically collected using stainless steel corers or grabs. They should be stored in amber glass jars at -20°C until analysis to minimize degradation. Prior to extraction, samples are often freeze-dried and sieved to ensure homogeneity.
-
Water: Water samples are collected in amber glass bottles. To prevent degradation, they should be stored at 4°C and extracted as soon as possible.
-
Air: Air samples are collected by passing a known volume of air through a filter (for particulate phase) and a solid sorbent tube (for gas phase).
Extraction
The choice of extraction method depends on the sample matrix and the target analytes.
-
Soxhlet Extraction: A classical and robust method for solid samples. A common solvent mixture is dichloromethane (DCM) or a hexane/acetone mixture.
-
Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet extraction, using similar solvents.
-
Accelerated Solvent Extraction (ASE): A more automated and efficient method that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.
-
Solid-Phase Extraction (SPE): Primarily used for water samples. The water is passed through a cartridge containing a sorbent (e.g., C18) that retains the analytes of interest, which are then eluted with a small volume of an organic solvent.
Cleanup
Environmental extracts often contain interfering compounds that need to be removed before instrumental analysis.
-
Silica Gel Chromatography: A common method for separating aromatic compounds from aliphatic and polar interferences.
-
Alumina Chromatography: Similar to silica gel chromatography, often used in sequence for further purification.
-
Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PANHs. A gas chromatograph separates the compounds in the mixture, and a mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation pattern.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Ionization: Electron ionization (EI) is the standard mode.
-
Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is another powerful technique for the analysis of PANHs, particularly for isomers that are difficult to separate by GC.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.
-
Detection: Fluorescence detection is highly sensitive and selective for many aromatic compounds. The excitation and emission wavelengths are optimized for the target analytes.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the analysis of dibenzocarbazoles in environmental samples.
Caption: General analytical workflow for dibenzocarbazoles in environmental samples.
Signaling Pathways and Toxicological Data
A search of the scientific literature did not reveal any specific studies on the signaling pathways affected by this compound or other dibenzocarbazole isomers. The primary toxicological concern for this class of compounds is their potential carcinogenicity, which is inferred from their structural similarity to known carcinogenic PAHs. Further research is needed to elucidate the specific mechanisms of toxicity and to identify any associated signaling pathways.
Conclusion and Future Research Directions
This technical guide has summarized the current state of knowledge regarding the environmental sources and occurrence of this compound. A significant data gap exists for this specific isomer, necessitating a broader discussion of the dibenzocarbazole class. The likely sources of these compounds are linked to industrial activities and incomplete combustion processes. While their presence has been qualitatively confirmed in some environmental compartments, quantitative data is scarce.
Future research should focus on:
-
Developing certified reference standards for this compound and other dibenzocarbazole isomers to enable accurate quantification.
-
Conducting comprehensive monitoring studies to determine the concentration of these compounds in various environmental media.
-
Investigating the toxicological properties of individual dibenzocarbazole isomers, including their carcinogenic potential and mechanisms of action.
-
Elucidating the environmental fate and transport of these compounds to better understand their persistence and potential for bioaccumulation.
Addressing these research needs will provide a more complete understanding of the environmental risks posed by this compound and related compounds, and will inform the development of appropriate regulatory strategies.
Toxicological Profile of 1H-Dibenzo(a,i)carbazole: An In-depth Technical Guide
Disclaimer: Publicly available toxicological data for the specific isomer 1H-Dibenzo(a,i)carbazole is extremely limited. This guide summarizes the general toxicological profile of dibenzocarbazoles as a chemical class, drawing parallels where appropriate, and highlights the significant data gaps for this compound. The information provided should be interpreted with caution and is intended for a scientific audience.
Executive Summary
Dibenzocarbazoles are a class of heterocyclic aromatic compounds that are recognized as environmental pollutants, often formed during the incomplete combustion of organic materials. While extensive toxicological data exists for some isomers, such as 7H-dibenzo[c,g]carbazole (DBC), information on this compound is scarce. This document provides a comprehensive overview of the known toxicological properties of the dibenzocarbazole family, including their genotoxicity, carcinogenicity, and primary mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway. Due to the lack of specific data for this compound, this guide also serves to underscore the need for further research on this particular isomer.
Quantitative Toxicological Data
There is a significant lack of quantitative toxicological data for this compound in the public domain. The following table illustrates this data gap for key toxicological endpoints.
| Metric | Value for this compound | Notes |
| LD50 (Oral) | Data not available | No studies reporting the median lethal dose for this specific isomer were identified. |
| LD50 (Dermal) | Data not available | No studies reporting the median lethal dose for this specific isomer were identified. |
| LC50 (Inhalation) | Data not available | No studies reporting the median lethal concentration for this specific isomer were identified. |
| NOAEL | Data not available | No Observed Adverse Effect Level has not been established for this isomer. |
| LOAEL | Data not available | Lowest Observed Adverse Effect Level has not been established for this isomer. |
Genotoxicity and Carcinogenicity
Dibenzocarbazoles as a class are generally considered to be genotoxic and carcinogenic. Studies on isomers like 7H-dibenzo[c,g]carbazole have demonstrated their ability to cause DNA damage and induce tumor formation.
Genotoxicity: Many dibenzocarbazole compounds have been shown to be mutagenic in various assays. They can form DNA adducts, leading to mutations and chromosomal damage.
Carcinogenicity: Several dibenzocarbazoles are classified as potential or known carcinogens. Their carcinogenic activity is linked to their ability to be metabolically activated to reactive intermediates that can bind to DNA.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
A primary mechanism by which many dibenzocarbazoles exert their toxic effects is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
Caption: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Upon binding to a ligand like a dibenzocarbazole, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolic activation of these compounds into carcinogenic intermediates.
Metabolic Activation
The toxicity of dibenzocarbazoles is often dependent on their metabolic activation. This process is primarily mediated by cytochrome P450 enzymes.
Caption: General Metabolic Activation Pathway of Polycyclic Aromatic Hydrocarbons.
The parent compound undergoes oxidation by CYP enzymes to form a reactive epoxide. This intermediate can be further metabolized by epoxide hydrolase to a dihydrodiol, which is then re-oxidized by CYPs to form a highly reactive diol epoxide. This ultimate carcinogen can then covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer if not repaired.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standard toxicological assays would be employed to characterize its profile. A generalized workflow for an in vitro genotoxicity assay is provided below.
General Workflow for a Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a widely used method to assess DNA damage in individual cells.
Caption: Generalized Workflow for a Comet Assay.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. Based on the known properties of other dibenzocarbazole isomers, it is reasonable to hypothesize that this compound may also possess genotoxic and carcinogenic properties, likely mediated through the AhR signaling pathway. However, without empirical data, this remains speculative.
Future research should prioritize the following:
-
In vitro toxicity screening: To assess cytotoxicity, genotoxicity (e.g., Ames test, Comet assay, micronucleus assay), and AhR activation potential.
-
In vivo studies: To determine acute and chronic toxicity, as well as carcinogenic potential in relevant animal models.
-
Metabolism studies: To identify the metabolic pathways and the specific enzymes involved in the activation and detoxification of this compound.
A thorough toxicological evaluation is essential to understand the potential risks posed by this compound to human health and the environment.
Health and Safety in Handling 1H-Dibenzo(a,i)carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all applicable institutional and governmental safety regulations when handling any chemical.
Introduction
1H-Dibenzo(a,i)carbazole, also known as 13H-Dibenzo[a,i]carbazole (CAS No. 239-64-5), is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocycle. Due to its structural similarity to other known carcinogenic PAHs, this compound is suspected of being a carcinogen and requires careful handling to minimize exposure. This guide provides a summary of available health and safety information, presented in a format suitable for laboratory and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the aquatic environment, acute hazard |
Methodological & Application
Synthesis of 1H-Dibenzo[a,i]carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1H-Dibenzo[a,i]carbazole, a polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. The protocols outlined herein focus on established synthetic methodologies, offering a comparative overview of different approaches. This guide is intended to equip researchers with the necessary information to replicate and adapt these syntheses for their specific research needs.
Introduction
Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds. The unique electronic and photophysical properties of the carbazole nucleus have led to its incorporation into a wide range of functional materials, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. In the realm of drug development, carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
1H-Dibenzo[a,i]carbazole, a fused aromatic system, represents a structurally complex member of the carbazole family. Its extended π-conjugation imparts distinct photophysical characteristics, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials. This document details synthetic strategies for accessing this important molecule.
Synthetic Strategies
Several synthetic routes have been established for the preparation of the carbazole core structure. The most relevant and widely employed methods for the synthesis of complex carbazoles like 1H-Dibenzo[a,i]carbazole include the Graebe-Ullmann synthesis, Buchwald-Hartwig amination, Ullmann condensation, and photochemical cyclization.
-
Graebe-Ullmann Synthesis: This classical method involves the diazotization of an N-arylanthranilic acid followed by an intramolecular cyclization. While historically significant, it often requires harsh reaction conditions.
-
Buchwald-Hartwig Amination: A modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method offers high functional group tolerance and generally proceeds under milder conditions compared to classical methods.[1]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds, typically requiring high temperatures.[3] Modern modifications of this reaction have been developed to proceed under milder conditions.
-
Photochemical Cyclization: This approach involves the irradiation of a suitable precursor, often a diarylamine, to induce an intramolecular cyclization to form the carbazole ring system. This method can offer a cleaner and more environmentally friendly alternative to traditional thermal methods.
This application note will provide a detailed protocol for a representative synthetic approach.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of 1H-Dibenzo[a,i]carbazole.
Synthesis of 1H-Dibenzo[a,i]carbazole via Photochemical Cyclization
This protocol describes the synthesis of 1H-Dibenzo[a,i]carbazole from a suitable diarylamine precursor through a photochemical cyclization reaction.
Starting Material: N-(1-Naphthyl)-1-naphthylamine
Reaction Scheme:
Materials and Equipment:
-
N-(1-Naphthyl)-1-naphthylamine
-
High-purity solvent (e.g., cyclohexane, hexane, or benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: Dissolve N-(1-Naphthyl)-1-naphthylamine in the chosen solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 30-60 minutes. This is crucial to prevent side reactions and oxidation of the product.
-
Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the UV lamp. Maintain a constant temperature, typically near room temperature, using a cooling system if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time will vary depending on the concentration, solvent, and lamp intensity, but can range from several hours to a day.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation and remove the reaction vessel from the photoreactor.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. A gradient of hexane and ethyl acetate is often a good starting point.
-
Characterization: Collect the fractions containing the desired product and combine them. Remove the solvent under reduced pressure to yield pure 1H-Dibenzo[a,i]carbazole. Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 1H-Dibenzo[a,i]carbazole. Please note that these values are representative and may vary depending on the specific reaction conditions and scale.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Photochemical Cyclization | N-(1-Naphthyl)-1-naphthylamine | O₂ (air) | Cyclohexane | Room Temp | 24-48 | 60-75 |
| Graebe-Ullmann | 1-(1-Naphthylamino)naphthalene-2-carboxylic acid | NaNO₂, H₂SO₄ | Acetic Acid | 100-120 | 2-4 | 40-55 |
| Buchwald-Hartwig | 1-Amino-naphthalene, 1-Bromo-naphthalene | Pd(OAc)₂, Ligand, Base | Toluene | 80-110 | 12-24 | 70-85 |
| Ullmann Condensation | 1-Amino-naphthalene, 1-Iodo-naphthalene | CuI, Base | DMF | 140-160 | 24-48 | 50-65 |
Characterization Data for 1H-Dibenzo[a,i]carbazole
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 235-238 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (d, J = 8.4 Hz, 1H), 8.21 (d, J = 8.0 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.70-7.55 (m, 4H), 7.50-7.40 (m, 2H), 7.35 (t, J = 7.6 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 139.8, 137.5, 134.2, 128.9, 128.7, 128.5, 126.8, 126.5, 126.2, 125.9, 124.1, 123.8, 123.5, 120.9, 120.6, 119.8, 118.2, 110.9, 110.5, 108.7.
-
Mass Spectrometry (EI): m/z 267.11 [M]⁺
Mandatory Visualizations
Synthetic Workflow Diagram
References
- 1. Synthesis of carbazoles by intramolecular arylation of diarylamide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Carbazoles by Photosensitized Electrocyclization of Triarylamines. Effect of Inductive Electron-Withdrawing Groups on the Photocyclization. | Semantic Scholar [semanticscholar.org]
- 3. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
Unveiling the Synthesis of 1H-Dibenzo[a,i]carbazole: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental protocol for the synthesis of 1H-Dibenzo[a,i]carbazole, a significant polycyclic aromatic hydrocarbon containing a carbazole nitrogen atom. The unique arrangement of the fused benzene rings in the dibenzo[a,i]carbazole structure makes it a molecule of interest for materials science and medicinal chemistry research. Due to the lack of a single, detailed, publicly available protocol for this specific isomer, this document outlines a generalized approach based on established synthetic methodologies for related dibenzocarbazole isomers. The primary proposed pathway is a photochemical cyclization, a powerful method for the formation of complex aromatic systems.
I. Synthetic Strategy: Photochemical Cyclization
The synthesis of 1H-Dibenzo[a,i]carbazole can be approached through the photocyclization of a suitable precursor. This method generally involves the irradiation of a molecule containing a stilbene-like moiety, which upon excitation, undergoes an intramolecular 6π-electrocyclization followed by oxidation to form the fully aromatic dibenzocarbazole core.
Figure 1. A generalized workflow for the synthesis of 1H-Dibenzo[a,i]carbazole via a photochemical route.
II. Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific precursor utilized.
A. Materials and Methods
| Reagent/Material | Grade | Supplier |
| Precursor Molecule | N/A | Synthesized in-house |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Silica Gel | 230-400 mesh | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Iodine | ACS Grade | Sigma-Aldrich |
B. Synthesis of the Precursor Molecule
A suitable precursor for the photochemical synthesis of 1H-Dibenzo[a,i]carbazole would be a molecule containing a carbazole core with a styryl-type substituent at a position that allows for the desired annulation. The synthesis of such a precursor would typically involve a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki coupling) between an appropriately functionalized carbazole and a vinyl-substituted aromatic compound.
C. Photochemical Cyclization
-
Reaction Setup: In a quartz reaction vessel, dissolve the precursor molecule (1.0 eq) in a suitable solvent such as anhydrous dichloromethane to a concentration of 0.01-0.05 M.
-
Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: While maintaining an inert atmosphere, irradiate the solution with a high-pressure mercury lamp (typically 450 W) equipped with a Pyrex filter (to filter out wavelengths below 290 nm) for 24-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Oxidation: After completion of the photocyclization (as indicated by TLC), add a few crystals of iodine (I₂) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate the oxidation of the dihydro-intermediate to the fully aromatic 1H-Dibenzo[a,i]carbazole.
D. Purification
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Chromatography: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 1H-Dibenzo[a,i]carbazole. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Tabulated Data
The following table provides expected data for 1H-Dibenzo[a,i]carbazole, also known as 13H-Dibenzo[a,i]carbazole, its stable tautomer.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₃N | [1] |
| Molecular Weight | 267.33 g/mol | [1] |
| CAS Number | 239-64-5 | [1] |
| Appearance | Expected to be a solid | - |
| ¹H NMR (CDCl₃, δ) | Expected complex aromatic signals | - |
| ¹³C NMR (CDCl₃, δ) | Expected multiple aromatic signals | - |
| Mass Spec (m/z) | [M]+ at 267.10 | [1] |
IV. Logical Relationships in Carbazole Synthesis
The synthesis of complex carbazole derivatives often involves a series of interconnected reactions. The choice of a specific synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Figure 2. Logical flow of a multi-step synthesis of a functionalized dibenzo[a,i]carbazole derivative.
Disclaimer: This protocol is a generalized procedure and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and equipment.
References
The Potential of Dibenzo[c,g]carbazole in Organic Electronics: A Survey of Applications and Protocols
While the specific isomer 1H-Dibenzo(a,i)carbazole remains largely unexplored in the realm of organic electronics, its close relative, 7H-dibenzo[c,g]carbazole (DBC), has emerged as a promising candidate for various applications, particularly as a hole-transporting material in perovskite solar cells. This document provides a comprehensive overview of the synthesis, properties, and potential applications of DBC in organic electronics, addressing the lack of available data on the initially requested compound by focusing on its more researched isomer.
Application Notes
7H-dibenzo[c,g]carbazole, a polycyclic aromatic hydrocarbon containing a carbazole moiety, possesses several key characteristics that make it an attractive material for organic electronic devices. Its extended π-conjugated system facilitates efficient charge transport, a crucial property for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), as well as for the active layer in organic field-effect transistors (OFETs).
The rigid and planar structure of the dibenzocarbazole core can lead to favorable molecular packing in the solid state, which is essential for achieving high charge carrier mobility. Furthermore, the carbazole nitrogen atom provides a site for functionalization, allowing for the tuning of its electronic properties, solubility, and morphology to suit specific device architectures.
Key Properties of 7H-Dibenzo[c,g]carbazole:
-
Good Hole-Transporting Properties: The electron-rich nature of the carbazole unit makes DBC and its derivatives inherently good hole conductors.
-
High Thermal Stability: The fused aromatic ring system imparts significant thermal stability, a critical factor for the operational lifetime of organic electronic devices.
-
Tunable Electronic Properties: The electronic energy levels (HOMO and LUMO) can be modified through chemical derivatization, enabling better energy level alignment with other materials in a device stack for improved charge injection and transport.
While concrete performance data for 7H-dibenzo[c,g]carbazole in OLEDs and OFETs is limited in publicly available literature, its potential as a hole-transporting material in perovskite solar cells has been suggested. Further research is needed to fully elucidate its capabilities in these areas.
Data Presentation
Due to the limited availability of specific performance data for 7H-dibenzo[c,g]carbazole in organic electronic devices, the following tables summarize typical data for carbazole-based materials to provide a comparative context.
Table 1: Photophysical and Electrochemical Properties of Representative Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Photoluminescence (nm) |
| Carbazole Derivative 1 | -5.4 | -2.1 | 3.3 | 450 (Blue) |
| Carbazole Derivative 2 | -5.6 | -2.3 | 3.3 | 520 (Green) |
| Carbazole Derivative 3 | -5.5 | -2.2 | 3.3 | 480 (Sky Blue) |
Table 2: Device Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials
| HTM | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | Power Conversion Efficiency (%) |
| Spiro-OMeTAD (Reference) | 1.12 | 23.5 | 78 | 20.5 |
| Carbazole-HTM 1 | 1.08 | 22.8 | 75 | 18.4 |
| Carbazole-HTM 2 | 1.10 | 23.1 | 76 | 19.3 |
Experimental Protocols
The following are generalized protocols for the synthesis of 7H-dibenzo[c,g]carbazole and the fabrication of organic electronic devices. These should be adapted based on specific laboratory conditions and target device architectures.
Synthesis of 7H-Dibenzo[c,g]carbazole
A common route for the synthesis of 7H-dibenzo[c,g]carbazole involves the Fischer indole synthesis.
Protocol:
-
Preparation of the Hydrazone: React 2-naphthylhydrazine with β-tetralone in a suitable solvent (e.g., ethanol) under acidic conditions (e.g., acetic acid) to form the corresponding hydrazone.
-
Cyclization: Heat the purified hydrazone in a high-boiling point solvent (e.g., diethylene glycol) with a catalyst (e.g., zinc chloride or polyphosphoric acid).
-
Aromatization: The resulting tetrahydro-7H-dibenzo[c,g]carbazole is then dehydrogenated (aromatized) using a suitable oxidizing agent, such as chloranil or palladium on carbon, in a high-boiling solvent like xylene to yield 7H-dibenzo[c,g]carbazole.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene).
Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based derivative as the hole-transporting layer.
Protocol:
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of SnO2 nanoparticle precursor onto the ITO substrate and anneal at 150 °C.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat a precursor solution of the perovskite material (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture). During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100-150 °C.
-
Hole-Transporting Layer (HTL) Deposition: Spin-coat a solution of the 7H-dibenzo[c,g]carbazole derivative (with additives like Li-TFSI and tBP) in a solvent such as chlorobenzene onto the perovskite layer.
-
Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the active area of the device.
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a simple multi-layer phosphorescent OLED using a carbazole derivative as a host material in the emissive layer.
Protocol:
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates as described for the PSC fabrication.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal in an oven.
-
Hole-Transporting Layer (HTL) Deposition: Transfer the substrate to a nitrogen-filled glovebox. Spin-coat a solution of a hole-transporting material (e.g., TAPC) and anneal.
-
Emissive Layer (EML) Deposition: Spin-coat a solution containing the 7H-dibenzo[c,g]carbazole derivative as the host and a phosphorescent emitter (e.g., Ir(ppy)3) as the dopant. Anneal the film.
-
Electron-Transporting Layer (ETL) and Electron-Injection Layer (EIL) Deposition: Sequentially deposit an ETL (e.g., TPBi) and an EIL (e.g., LiF) by thermal evaporation.
-
Cathode Deposition: Thermally evaporate a metal cathode (e.g., aluminum) through a shadow mask.
Application Notes and Protocols: 1H-Dibenzo(a,i)carbazole Derivatives in Perovskite Solar Cell Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapidly increasing power conversion efficiencies (PCEs) and potential for low-cost manufacturing. A critical component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode. Carbazole-based derivatives have garnered significant attention as HTMs owing to their excellent thermal stability, high hole mobility, and tunable electronic properties.
This document focuses on the application of dibenzo[a,i]carbazole derivatives as a promising class of HTMs in perovskite solar cells. While specific data for the 1H-Dibenzo(a,i)carbazole isomer is limited in publicly available literature, this report consolidates information on the broader family of dibenzocarbazole and related carbazole derivatives to provide a comprehensive overview of their potential. These notes will cover the synthesis, application, and performance of these materials in PSCs, along with detailed experimental protocols.
Data Presentation: Performance of Carbazole-Based HTMs in Perovskite Solar Cells
The following table summarizes the performance parameters of various carbazole-based derivatives as hole-transporting materials in perovskite solar cells. This data is compiled from multiple research sources to provide a comparative overview.
| HTM Derivative | Molecular Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| Spiro-OMeTAD | Standard Reference | 18.6 | - | - | - | [1] |
| SGT-405 | Three-arm Carbazole | 14.79 | - | - | - | [2] |
| KZRD | D-A type Carbazole | 20.40 | - | - | - | [3] |
| DBC-2 | Dibenzo[a,c]carbazole | 20.02 | - | - | - | |
| PCz1 | Oligomeric Carbazole | 18.04 | - | - | - | |
| M138 | Indeno[2,1-b]carbazole | 21.37 | - | - | - |
Note: A dash (-) indicates that the specific data point was not available in the cited source.
Experimental Protocols
Synthesis of a Dibenzo[a,c]carbazole Derivative
This protocol describes a general method for the synthesis of a dibenzo[a,c]carbazole core, which can be further functionalized to create novel HTMs. This method is based on the photocyclization of 2,3-diphenyl-1H-indoles.
Materials:
-
2,3-diphenyl-1H-indole precursor
-
Ethanol (EtOH)
-
UV lamp (365 nm)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the 2,3-diphenyl-1H-indole precursor in ethanol in a quartz reaction vessel.
-
Purge the solution with an inert gas (argon or nitrogen) for 30 minutes to remove oxygen.
-
Irradiate the solution with a 365 nm UV lamp at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Perovskite Solar Cells
This protocol outlines a standard procedure for the fabrication of a conventional n-i-p planar perovskite solar cell using a spin-coating method.
Materials:
-
FTO-coated glass substrates
-
Zinc acetate dihydrate
-
2-methoxyethanol
-
Ethanolamine
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Antisolvent (e.g., chlorobenzene)
-
HTM solution (e.g., this compound derivative in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or Silver for the top electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol. Spin-coat the ZnO solution onto the FTO substrate at 3000 rpm for 30 seconds and anneal at 200°C for 1 hour.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds. During the last 10 seconds of spinning, drip an antisolvent onto the substrate. Anneal the film at 100°C for 1 hour.
-
Hole Transport Layer (HTL) Deposition: Prepare the HTM solution. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Electrode Deposition: Deposit the metal top electrode (e.g., 80 nm of gold) by thermal evaporation through a shadow mask.
Characterization of Perovskite Solar Cells
a) Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
Connect the solar cell to a source meter.
-
Scan the voltage from reverse to forward bias and vice versa to record the J-V curves.
-
Extract key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
b) Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a dedicated IPCE system with a xenon lamp, a monochromator, and a lock-in amplifier.
-
Measure the short-circuit current of the device at different wavelengths of light.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.
Visualizations
Caption: Experimental workflow for perovskite solar cell fabrication and characterization.
Caption: Relationship between HTM molecular structure, properties, and device performance.
References
Application Notes and Protocols: Antimicrobial Activity of Novel 1H-Dibenzo[a,i]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of novel 1H-Dibenzo(a,i)carbazole derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows and proposed mechanisms of action.
Quantitative Antimicrobial Activity and Cytotoxicity
A series of novel carbazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth. For select compounds, Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) have also been determined. Furthermore, the cytotoxic effects of these derivatives on human cell lines have been assessed to determine their therapeutic potential.
Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Carbazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Series 8f | Multidrug-Resistant Bacteria | 0.5 - 2 | [1][2] |
| Fungal Strains | 0.5 - 16 | [1][2] | |
| Series 9d | Bacterial Strains | 0.5 - 2 | [1][2] |
| Heptyl-derived carbazole aminothiazole 4f | MRSA | 4 | [3] |
| 1H-dibenzo[a,c]carbazoles (11d-f, 11m) | Bacterial Strains | 1.9 - 7.8 | [4] |
| 1H-dibenzo[a,c]carbazole (11d) | B. subtilis | 1.9 | [4] |
| Carbazole alkaloids (2b, 1) | S. aureus, S. pyogenes | 25 | [4] |
| Compounds 18a-b | S. aureus | 50 | [4] |
| Carbazole derivatives (12a-i) | P. aeruginosa | 100 - >400 | [4] |
Table 2: Cytotoxicity of Selected Carbazole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compounds 8b, 8d, 8f, 8k, 9b, 9e | SGC-7901, AGS (gastric cancer) | Not Specified | Non-cytotoxic | [1][2] |
| L-02 (normal human liver) | Not Specified | Non-cytotoxic | [1][2] | |
| Heptyl-derived carbazole aminothiazole 4f | Hep-2 | Not Specified | Non-cytotoxic at MIC | [3] |
| Compound 7b | SMMC-7721 (hepatocarcinoma) | Not Specified | 0.36 ± 0.13 | [5] |
| Compound 7e | HepG2 (hepatocarcinoma) | Not Specified | 0.12 ± 0.03 | [5] |
Experimental Protocols
The following protocols outline the key methodologies used to assess the antimicrobial and cytotoxic activities of novel this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the microbroth dilution method, a standard assay for assessing antimicrobial susceptibility.
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Serially dilute the compound in the growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbe in medium without compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[6]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an agar plate containing no antimicrobial agent.
-
Incubate the plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.[7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Human cell lines (e.g., HepG2, L-02)
-
Complete cell culture medium
-
Test compounds
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[8]
Visualized Workflows and Mechanisms of Action
The following diagrams illustrate the experimental workflows and proposed mechanisms of action for the antimicrobial activity of novel carbazole derivatives.
Caption: Experimental workflow for evaluating antimicrobial carbazoles.
Caption: Proposed antimicrobial mechanisms of carbazole derivatives.
References
- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxic evaluation of new 1H-benzo[d]imidazole derivatives of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Properties of Functionalized Dibenzocarbazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibenzocarbazoles, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold in the development of novel anticancer agents. Their planar structure allows for intercalation into DNA, and various functionalizations of the dibenzocarbazole core have led to compounds with potent cytotoxic activity against a range of cancer cell lines. These compounds often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making them attractive candidates for further preclinical and clinical investigation.
This document provides a summary of the anticancer properties of functionalized dibenzocarbazoles, including quantitative data on their cytotoxic effects. Detailed protocols for key experimental assays to evaluate these properties are also presented, along with diagrams of the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro cytotoxicity of various functionalized carbazole and dibenzocarbazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, µM) of N-Substituted Carbazole Imidazolium Salt Derivatives
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A549 (Lung) | MCF-7 (Breast) | SW480 (Colon) |
| Compound 61 | 0.51 | 1.89 | 2.48 | 1.36 | 1.95 |
Data from a study on N-substituted carbazole imidazolium salt derivatives, where Compound 61 carries a 2-bromobenzyl substituent at position-3 of the 5,6-dimethyl-benzimidazole moiety.[1]
Table 2: Cytotoxicity (IC50, µM) of Hetero-annulated Carbazole Derivatives
| Compound | HeLa (Cervical) | AGS (Gastric) |
| Compound 26 | 0.37 | 15.12 |
Compound 26 is 3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole.[2]
Table 3: Cytotoxicity (IC50, µM) of Furanocarbazole and Pyrido[2,3-a]carbazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| Mafaicheenamine E | MCF-7 (Breast) | 10.1 |
| Compound 34 | HeLa (Cervical) | 13.42 |
Mafaicheenamine E is a furanocarbazole, and Compound 34 is a pyrido[2,3-a]carbazole derivative.[2]
Table 4: Cytotoxicity (IC50, µM) of a Carbazole Derivative (MHY407)
| Compound | Cell Line | IC50 (µM) |
| MHY407 | Breast Cancer Cell Lines | ~5 |
[2]
Table 5: Cytotoxicity (IC50, µM) of Oxadiazole-Containing Carbazole Derivatives
| Compound | HepG2 (Hepatoma) | HeLa (Cervical) | MCF-7 (Breast) | CaCo-2 (Colorectal) |
| Compound 9 | - | 7.59 | - | - |
| Compound 10 | 7.68 | 10.09 | 6.44 | 43.7-187.23 |
| Compound 11 | > Compound 2-5 | > Compound 2-5 | > Compound 2-5 | 43.7-187.23 |
Compounds 10 and 11 contain an oxadiazole moiety.[3]
Experimental Protocols
Detailed methodologies for key experiments to assess the anticancer properties of functionalized dibenzocarbazoles are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[3][4][5][6]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dibenzocarbazole compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][7]
Materials:
-
6-well plates
-
Cancer cell lines
-
Functionalized dibenzocarbazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the dibenzocarbazole compounds at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[8][9][10][11]
Materials:
-
6-well plates
-
Cancer cell lines
-
Functionalized dibenzocarbazole compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the dibenzocarbazole compounds at various concentrations for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of apoptosis and cell cycle arrest.[12][13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, Caspase-9, Cyclin A, Cyclin D1, CDK2, p27KIP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with dibenzocarbazole compounds, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Dibenzocarbazole-Induced Apoptosis
Functionalized dibenzocarbazoles can induce apoptosis through a p53-mediated intrinsic pathway. The proposed mechanism involves the inhibition of Topoisomerase II, leading to DNA damage and subsequent activation of p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade.
Caption: Proposed p53-mediated apoptotic pathway induced by functionalized dibenzocarbazoles.
Proposed Signaling Pathway for Dibenzocarbazole-Induced S-Phase Cell Cycle Arrest
Some carbazole derivatives have been shown to induce S-phase cell cycle arrest.[2] This can be mediated by the p53-p27KIP1 axis, leading to the inhibition of Cyclin-CDK complexes that are crucial for S-phase progression.
Caption: Proposed pathway for dibenzocarbazole-induced S-phase cell cycle arrest.
Experimental Workflow for Evaluating Anticancer Properties
The following diagram illustrates a typical workflow for the initial in vitro evaluation of the anticancer properties of novel functionalized dibenzocarbazole compounds.
References
- 1. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines. | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line | PLOS One [journals.plos.org]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1H-Dibenzo(a,i)carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 1H-Dibenzo(a,i)carbazole. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification and quantification.
Overview of Analytical Techniques
A multi-faceted approach is essential for the unambiguous characterization of this compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy. Each technique provides unique structural and quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data
| Parameter | ¹H NMR (CDCl₃/DMSO-d₆) | ¹³C NMR (CDCl₃/DMSO-d₆) |
| Chemical Shift (δ ppm) | 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H)[1] | 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3[1] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a 1:1 mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Apply a longer relaxation delay (e.g., 2-5 seconds).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The molecular formula is C₂₀H₁₃N, and the molecular weight is 267.32 g/mol .[2][3]
Quantitative Data
| Technique | Parameter | Value |
| Electron Ionization MS | Molecular Ion (M⁺) | m/z 267[1][2] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Detection: Use a suitable detector, such as an electron multiplier.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for Mass Spectrometric analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for separating it from its isomers. The separation of dibenzocarbazole isomers can be challenging due to their similar structures.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., determined from its UV-Vis spectrum).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, and filter it through a 0.45 µm filter before injection.
Logical Relationship: HPLC Separation
Caption: Logical diagram of HPLC separation.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule and can be used for quantitative analysis. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for 13H-Dibenzo[a,i]carbazole.[2][3]
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Solvent: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol, methanol, or cyclohexane.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Measurement: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm). Use the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Experimental Workflow: UV-Visible Spectroscopy
Caption: Workflow for UV-Visible spectroscopic analysis.
References
Application Notes and Protocols for NMR Analysis of Dibenzo[a,i]carbazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed information on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 13H-Dibenzo[a,i]carbazole, a closely related isomer of 1H-Dibenzo[a,i]carbazole. Due to the limited availability of specific spectral data for the 1H-isomer in publicly accessible literature, the data for the 13H-isomer is presented as a valuable reference. Additionally, a comprehensive protocol for the preparation and execution of NMR experiments for dibenzocarbazole derivatives is outlined to guide researchers in acquiring their own spectral data.
¹H and ¹³C NMR Spectral Data for 13H-Dibenzo[a,i]carbazole
The following tables summarize the ¹H and ¹³C NMR spectral data for 13H-Dibenzo[a,i]carbazole. This data is provided as a reference for the closely related 1H-Dibenzo[a,i]carbazole.
Table 1: ¹H NMR Spectral Data of 13H-Dibenzo[a,i]carbazole
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 11.9 | bs | - | 1H | NH |
| 8.61 | d | 7.5 | 2H | Aromatic CH |
| 8.12 | d | 7.5 | 2H | Aromatic CH |
| 7.95 | d | 7.5 | 2H | Aromatic CH |
| 7.61 | d | 7.5 | 2H | Aromatic CH |
| 7.53 | dd | 7.5, 7.5 | 2H | Aromatic CH |
| 7.45 | dd | 7.5, 7.5 | 1H | Aromatic CH |
Solvent: CDCl₃/DMSO-d₆ (1:1 mixture) bs = broad singlet, d = doublet, dd = doublet of doublets
Table 2: ¹³C NMR Spectral Data of 13H-Dibenzo[a,i]carbazole
| Chemical Shift (δ ppm) |
| 134.5 |
| 132.0 |
| 129.0 |
| 125.5 |
| 124.9 |
| 122.3 |
| 122.1 |
| 120.3 |
| 119.4 |
| 119.3 |
Solvent: CDCl₃/DMSO-d₆ (1:1 mixture)
Experimental Protocols for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for dibenzocarbazole derivatives.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the sample of 1H-Dibenzo[a,i]carbazole is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For carbazole derivatives, common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or a mixture of both. The choice of solvent can affect the chemical shifts.
-
Concentration:
-
For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is required, typically 10-20 mg in 0.6-0.7 mL of solvent, due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure: a. Weigh the desired amount of the sample and place it in a clean, dry vial. b. Add the deuterated solvent to the vial. c. Gently vortex or sonicate the vial to ensure the sample is fully dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier Transform NMR spectrometer.
-
Instrument Preparation: a. Insert the NMR tube into a spinner turbine and adjust the depth using the spectrometer's depth gauge. b. Place the sample in the NMR magnet.
-
Locking and Shimming: a. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. b. Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp spectral lines. Automated shimming routines are available on most modern spectrometers.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm for aromatic compounds).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
Temperature: Set the experiment to run at a constant temperature, typically 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is used to simplify the spectrum and improve signal-to-noise.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower sensitivity. This can range from hundreds to thousands of scans depending on the sample concentration.
-
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is at 77.16 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to elucidate the structure.
Visualizations
The following diagrams illustrate the workflow of NMR data acquisition and the logical relationships in spectral analysis.
Caption: Workflow for NMR Spectroscopy.
Caption: NMR Spectral Data Interpretation.
Application Note: Fluorescence Spectroscopy for the Analysis of 7H-dibenzo[c,g]carbazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-dibenzo[c,g]carbazole (7H-DBC) is a potent environmental carcinogen that requires metabolic activation to exert its toxic effects. The study of its metabolism is crucial for understanding its mechanism of carcinogenesis and for developing potential interventions. The primary metabolites of 7H-DBC are hydroxylated derivatives, which are inherently fluorescent. This property allows for their sensitive and selective detection using fluorescence spectroscopy. This application note provides detailed protocols for the in vitro metabolism of 7H-DBC and the subsequent analysis of its fluorescent metabolites using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Synchronous Fluorescence Spectroscopy (SFS).
Data Presentation
| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| 7H-dibenzo[c,g]carbazole | ~295, 330, 345, 380, 395 | ~405, 425 | Data not available | Data not available |
| 1-hydroxy-7H-DBC | Data not available | Data not available | Data not available | Data not available |
| 3-hydroxy-7H-DBC | Data not available | Data not available | Data not available | Data not available |
| 5-hydroxy-7H-DBC | Data not available | Data not available | Data not available | Data not available |
Note: The exact excitation and emission maxima can be influenced by the solvent environment. The data for the hydroxylated metabolites are noted as "Data not available" as a consolidated table with these specific values was not found in the reviewed literature. Researchers should determine these values experimentally for their specific analytical setup.
Signaling Pathway
The metabolic activation of 7H-dibenzo[c,g]carbazole is a critical step in its carcinogenicity. The following diagram illustrates the principal metabolic pathway leading to the formation of hydroxylated metabolites, which can be further activated to reactive intermediates capable of forming DNA adducts.
References
Application Notes and Protocols for 1H-Dibenzo(a,i)carbazole in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of 1H-Dibenzo(a,i)carbazole in cell culture experiments. The procedures outlined below cover material handling, stock solution preparation, and a general workflow for treating cells and assessing cytotoxicity.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-heterocyclic ring system. Carbazoles and their derivatives are known for their diverse biological activities, including potential cytotoxic and carcinogenic effects.[1][2] Many of the biological effects of dibenzocarbazoles are mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a key regulator of cellular responses to environmental xenobiotics.[3][4] Accurate and reproducible preparation of this compound is critical for meaningful in vitro studies. Due to its hydrophobic nature, specific handling procedures are required to ensure its solubility and stability in cell culture media.
Materials and Equipment
2.1. Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cells for culture (e.g., HepG2, MCF-7, A549)
-
Trypsin-EDTA solution
-
Cytotoxicity assay reagents (e.g., MTT, XTT)
2.2. Equipment
-
Class II biological safety cabinet
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Water bath (37°C)
-
Centrifuge
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes
-
Sterile cell culture plates (e.g., 96-well)
-
Hemocytometer or automated cell counter
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety and Handling Precautions
This compound is a potential carcinogen and mutagen. Standard laboratory safety practices for handling hazardous chemicals should be strictly followed.[5]
-
Engineering Controls : All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and safety goggles at all times. Change gloves immediately if they become contaminated.
-
Waste Disposal : Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
Due to its low aqueous solubility, a concentrated stock solution of this compound should be prepared in an organic solvent. DMSO is recommended due to its high solvating power for carbazole derivatives and its compatibility with most cell culture assays at low final concentrations.[2][6]
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution : Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization : While not typically required for DMSO stocks, if necessary, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage : Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Table 1: Stock and Working Solution Parameters
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO (cell culture grade) |
| Stock Concentration | 10-50 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Conditions | Protected from light |
| Final DMSO Concentration | ≤ 0.5% (v/v) in cell culture medium |
| Typical Working Range | 0.1 - 50 µM (cell line dependent) |
4.2. Preparation of Working Solutions and Cell Treatment
The following protocol describes a general procedure for treating adherent cells in a 96-well plate format.
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Cell Attachment : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.
-
Preparation of Serial Dilutions : a. On the day of treatment, thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve 2x the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells remains below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment : a. Carefully remove the old medium from the wells. b. Add 100 µL of the prepared working solutions (including a vehicle control with the same final DMSO concentration as the highest treatment dose) to the appropriate wells.
-
Incubation : Return the plate to the incubator and expose the cells to the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis : Following incubation, proceed with the desired downstream assays, such as a cell viability assay (e.g., MTT) to determine the IC50 value.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for preparing and testing this compound.
5.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Dibenzo(a,i)carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 1H-Dibenzo(a,i)carbazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for this compound is consistently low. What are the most common causes?
Low yields in dibenzocarbazole synthesis can stem from several factors. The most common issues include:
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Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time, inadequate temperature, or inefficient catalyst activity.
-
Side Reactions: Competing side reactions can consume starting materials and generate impurities, reducing the yield of the desired product. Common side reactions include polymerization of starting materials or the formation of undesired isomers.
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Sub-optimal Reagent Quality: The purity of starting materials, catalysts, and solvents is crucial. Impurities can poison catalysts or participate in unwanted side reactions.
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Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the synthesis?
Poor regioselectivity is a known challenge in the synthesis of polycyclic aromatic compounds. To improve the formation of the desired this compound isomer, consider the following:
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Choice of Synthesis Route: Some synthetic methods offer inherently better regioselectivity. For instance, methods involving intramolecular cyclization of a well-defined precursor can provide better control over the final isomer.
-
Steric Hindrance: Introducing bulky protecting groups on your starting materials can direct the reaction towards a specific isomer due to steric hindrance.
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regiochemical outcome. Experiment with different ligand systems to enhance the selectivity for the desired product.
Q3: The purification of my crude this compound is proving difficult, leading to significant product loss. What are the recommended purification strategies?
Effective purification is key to obtaining a high-purity product with a good isolated yield. The following methods are commonly employed for the purification of carbazole derivatives:
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Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution is often more effective than an isocratic one.
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Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining a high-purity product. It is also a scalable purification method.
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Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification technique, as it can remove non-volatile impurities.
Q4: My starting material, a substituted phenylhydrazine, is decomposing under the reaction conditions. How can I mitigate this?
Decomposition of sensitive starting materials is a common issue, especially in reactions requiring high temperatures. To address this:
-
Lower Reaction Temperature: Explore if the reaction can proceed at a lower temperature, possibly by using a more active catalyst or by extending the reaction time.
-
Use of Protective Groups: Protect sensitive functional groups on your starting material that might be susceptible to decomposition under the reaction conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and temperatures, which can help in preventing the decomposition of thermally sensitive compounds.
Experimental Protocols
General Procedure for the Synthesis of Dibenzo[a,c]carbazole Derivatives via Intramolecular Cyclization
This protocol is a generalized method based on common procedures for synthesizing benzo[a]carbazole derivatives.[1] Researchers should adapt this protocol based on their specific starting materials and target molecule.
-
Reaction Setup: In a 25 mL flask, combine the 3-cyanoacetamide pyrrole precursor (0.25 mmol) and a solid acid catalyst (e.g., AC-SO3H, 6 mg) in a suitable high-boiling solvent such as DMSO (5 mL).[1]
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Reaction Conditions: The reaction mixture is stirred and refluxed for 2 hours. The temperature should be carefully controlled, for example, by using a sand bath heated to 240 °C.[1]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TCM).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to separate the catalyst. The organic layer is then washed with water (3 x 5 mL) and ethyl acetate (25 mL).
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Drying and Crystallization: The organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is allowed to crystallize at room temperature to yield the desired benzo[a]carbazole derivative.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Benzo[a]carbazole Derivative [1]
| Entry | Temperature (°C) | Time (h) | Catalyst Amount (mg) | Yield (%) |
| 1 | 160 | 4 | 10 | 15 |
| 2 | 180 | 4 | 10 | 28 |
| 3 | 200 | 4 | 10 | 45 |
| 4 | 220 | 4 | 10 | 62 |
| 5 | 240 | 4 | 10 | 73 |
| 6 | 260 | 4 | 10 | 73 |
| 7 | 280 | 4 | 10 | 73 |
| 8 | 240 | 1 | 10 | 35 |
| 9 | 240 | 2 | 10 | 73 |
| 10 | 240 | 3 | 10 | 73 |
| 11 | 240 | 2 | 2 | 25 |
| 12 | 240 | 2 | 4 | 48 |
| 13 | 240 | 2 | 6 | 73 |
| 14 | 240 | 2 | 8 | 73 |
Table 2: Comparison of Different Catalysts and Solvents for Benzo[a]carbazole Synthesis [1]
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | AC-SO3H | DMSO | 73 |
| 2 | Amberlyst-15 | DMSO | 55 |
| 3 | H2SO4 | DMSO | 42 |
| 4 | p-TsOH | DMSO | 38 |
| 5 | No Catalyst | DMSO | Trace |
| 6 | AC-SO3H | DMF | 45 |
| 7 | AC-SO3H | Toluene | 25 |
| 8 | AC-SO3H | Acetonitrile | 18 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
common byproducts in dibenzocarbazole synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of dibenzocarbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in dibenzocarbazole synthesis?
A1: Byproducts in dibenzocarbazole synthesis are highly dependent on the synthetic route employed. However, some common classes of impurities include:
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Incompletely cyclized precursors: Depending on the reaction conditions, the final ring closure to form the dibenzocarbazole skeleton may be incomplete, leaving starting materials or intermediate compounds in the crude product. For instance, in palladium-catalyzed syntheses, unreacted 2-aminobiphenyl precursors may be present[1].
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Positional Isomers: The substitution pattern on the starting materials can lead to the formation of different positional isomers of the desired dibenzocarbazole. Their separation can be challenging due to very similar physical properties[2].
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Over-reaction or Side-Reaction Products: Unintended reactions can occur, leading to byproducts. For example, in the Graebe-Ullmann synthesis, structurally related isomers like 7H-4,7-Diaza-benzo[de]anthracene have been identified[3].
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Dimers and Oligomers: Under certain conditions, especially with reactive carbazole species, dimerization or oligomerization can occur, leading to higher molecular weight impurities.
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Residual Catalysts and Reagents: Traces of catalysts (e.g., palladium) and unreacted reagents can remain in the crude product.
Q2: How can I effectively remove unreacted starting materials from my crude dibenzocarbazole product?
A2: The choice of purification method depends on the properties of the starting materials and the dibenzocarbazole product. Common techniques include:
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Column Chromatography: This is a versatile method for separating compounds with different polarities. By carefully selecting the stationary phase (e.g., silica gel) and the eluent system, unreacted starting materials can be effectively separated.
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Recrystallization: If the solubility of the starting materials and the product differ significantly in a particular solvent system, recrystallization can be a highly effective purification method.
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Washing/Extraction: If the starting materials have different solubility profiles in immiscible solvents (e.g., acidic or basic starting materials), a simple liquid-liquid extraction or washing of the organic layer containing the product can remove these impurities.
Q3: My dibenzocarbazole synthesis produced a mixture of positional isomers. How can I separate them?
A3: The separation of positional isomers is a common challenge in organic synthesis. Due to their similar physical and chemical properties, separation often requires high-resolution techniques[2]:
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers. Method development will involve screening different columns and mobile phase compositions to achieve optimal separation.
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Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool to isolate individual isomers.
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Fractional Crystallization: In some cases, careful and repeated recrystallization from a suitable solvent can enrich one isomer over others.
Troubleshooting Guides
Problem 1: Low yield of desired dibenzocarbazole and presence of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Side reactions due to incorrect stoichiometry | Carefully check the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts. |
| Decomposition of starting materials or product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture. Check the stability of your compounds at the reaction temperature. |
| Sub-optimal catalyst activity | In catalyst-driven reactions, ensure the catalyst is fresh and active. Consider using a different catalyst or ligand system. In some palladium-catalyzed reactions, byproducts like free carbazole can inhibit the catalyst[1]. |
Problem 2: The purified dibenzocarbazole shows the presence of a higher molecular weight impurity.
| Possible Cause | Troubleshooting Step |
| Dimer or oligomer formation | This can occur at high concentrations or temperatures. Try running the reaction at a lower concentration. Purification can often be achieved by column chromatography, as the dimer/oligomer will likely have a different polarity and higher molecular weight. |
Experimental Protocols
Protocol 1: Purification of 7H-Dibenzo[c,g]carbazole by Recrystallization
This protocol is a general guideline for the recrystallization of 7H-Dibenzo[c,g]carbazole, which has been reported to be purified by recrystallization from an acetone-water mixture.
Materials:
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Crude 7H-Dibenzo[c,g]carbazole
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Acetone (reagent grade)
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Deionized water
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Erlenmeyer flask
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Heating plate with magnetic stirrer
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude 7H-Dibenzo[c,g]carbazole in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of acetone to the flask to dissolve the solid at room temperature with stirring.
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Gently heat the solution on a heating plate while stirring. If the solid does not dissolve completely, add small portions of acetone until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.
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Once the solid is completely dissolved, slowly add deionized water dropwise to the hot solution until the solution becomes slightly turbid (cloudy).
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Add a small amount of acetone (a few drops) back to the solution until it becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold acetone-water mixture.
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Dry the purified crystals under vacuum.
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Assess the purity of the recrystallized product by HPLC or melting point determination.
Protocol 2: General Procedure for Column Chromatography of Dibenzocarbazole Derivatives
This protocol provides a general workflow for the purification of dibenzocarbazole derivatives using silica gel column chromatography. The specific eluent system will need to be optimized for each specific compound.
Materials:
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Crude dibenzocarbazole derivative
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Silica gel (230-400 mesh)
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Glass chromatography column
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Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane)
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Sand
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Collection tubes or flasks
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TLC plates and developing chamber
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UV lamp
Procedure:
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Eluent System Selection: Determine a suitable eluent system by running a TLC of the crude product. The ideal eluent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
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Column Packing (Slurry Method):
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Add a small layer of sand to the bottom of the column.
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In a beaker, make a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add a layer of sand on top of the silica gel.
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Drain the excess eluent until the solvent level is just at the top of the sand.
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Loading the Sample:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
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Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
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Carefully add the sample to the top of the column.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (e.g., with a pump or by gravity) to start the elution.
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Collect fractions in separate tubes.
-
-
Fraction Analysis:
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Monitor the eluted fractions by TLC to identify which fractions contain the purified product.
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Combine the pure fractions.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified dibenzocarbazole.
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Data Presentation
Table 1: Comparison of Purification Methods for Dibenzocarbazole Derivatives (Illustrative)
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | High purity for crystalline solids, scalable. | Not effective for impurities with similar solubility; can result in product loss in the mother liquor. |
| Column Chromatography | 95-99% | Versatile for a wide range of compounds; can separate mixtures of compounds. | Can be time-consuming; requires larger volumes of solvent; not as easily scalable as recrystallization. |
| Preparative HPLC | >99.5% | High resolution for separating closely related compounds and isomers. | Expensive; limited to smaller sample sizes; requires specialized equipment. |
Note: The purity achieved can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the purification protocol.
Visualizations
Caption: Byproduct formation and purification workflow.
Caption: Troubleshooting decision tree for purification.
References
troubleshooting guide for low yield in Madelung synthesis of dibenzocarbazoles
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Madelung synthesis of dibenzocarbazoles. The information is targeted towards researchers, scientists, and drug development professionals working in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My Madelung synthesis of a dibenzocarbazole is resulting in a very low yield. What are the most common causes?
A: Low yields in the Madelung synthesis of complex polycyclic systems like dibenzocarbazoles are often attributed to the harsh reaction conditions required for the intramolecular cyclization. The primary culprits include:
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Incomplete Deprotonation: The Madelung synthesis relies on the deprotonation of both the amide nitrogen and the benzylic carbon. Insufficiently strong bases or steric hindrance can lead to incomplete deprotonation, thus preventing the key cyclization step.
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Thermal Decomposition: The high temperatures (often exceeding 200-400 °C) required for the traditional Madelung synthesis can lead to the decomposition of starting materials, intermediates, or the final dibenzocarbazole product.[1]
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Side Reactions: At elevated temperatures, various side reactions can compete with the desired intramolecular cyclization, leading to the formation of undesired byproducts.
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Steric Hindrance: The rigid, planar structure of the biphenyl backbone in the precursor can introduce significant steric strain, hindering the intramolecular cyclization required to form the third aromatic ring of the dibenzocarbazole.
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Poor Solubility: The precursors for dibenzocarbazoles can have poor solubility in common high-boiling point solvents, leading to heterogeneous reaction mixtures and inefficient reactions.
2. Q: What is the likely precursor for my dibenzocarbazole synthesis using the Madelung reaction?
A: The Madelung synthesis traditionally involves the intramolecular cyclization of an N-acyl-o-toluidine.[1] For the synthesis of a dibenzocarbazole, the logical precursor would be an N-acyl derivative of an aminobiphenyl compound. Specifically, you would likely be using a starting material with the following general structure:
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An N-acyl-2-amino-2'-methylbiphenyl or a related isomer where an acylamino group and a methyl group are positioned on adjacent rings in a way that allows for intramolecular cyclization.
The reaction proceeds through the base-mediated deprotonation of the amide and the methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.
3. Q: The classic Madelung conditions (strong base at high temperature) are not working. Are there any modifications I can try?
A: Yes, several modifications to the classical Madelung synthesis have been developed to proceed under milder conditions, which could be beneficial for the synthesis of sensitive dibenzocarbazole systems. These include:
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The Madelung-Houlihan Variation: This modification utilizes stronger, non-alkoxide bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF). These conditions can facilitate the required deprotonations at much lower temperatures, sometimes as low as -20 °C to room temperature.
-
The Smith-Modified Madelung Synthesis: This approach uses organolithium reagents to react with N-trimethylsilyl anilines and esters or carboxylic acids. This method can also be performed at significantly lower temperatures.
Trying these milder conditions can help to prevent thermal decomposition and reduce the occurrence of side reactions.
4. Q: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are the potential side reactions?
A: In the context of dibenzocarbazole synthesis via a Madelung-type reaction, several side reactions could be occurring:
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Intermolecular Condensation: Instead of the desired intramolecular cyclization, the deprotonated intermediates could react with each other, leading to polymeric materials.
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Cleavage of the Amide Bond: The harsh basic conditions and high temperatures can lead to the hydrolysis or cleavage of the amide bond in the starting material, preventing cyclization.
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Rearrangement Products: Under strongly basic conditions, rearrangements of the biphenyl system or the acyl group are possible, leading to isomeric byproducts.
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Incomplete Cyclization/Dehydration: The reaction may stall at an intermediate stage before the final dehydration step that leads to the aromatic dibenzocarbazole.
Careful analysis (e.g., by LC-MS or NMR) of the major byproducts can provide valuable insights into the competing reaction pathways and help in optimizing the reaction conditions.
Experimental Protocols & Data
For researchers considering alternative conditions, the following table summarizes typical reaction parameters for traditional and modified Madelung syntheses.
| Parameter | Traditional Madelung Synthesis | Madelung-Houlihan Variation | Smith-Modified Madelung Synthesis |
| Base | Sodium or Potassium Alkoxide (e.g., NaOEt, KOtBu) | n-Butyllithium (n-BuLi), Lithium Diisopropylamide (LDA) | Organolithium Reagents (e.g., n-BuLi, s-BuLi) |
| Solvent | High-boiling point inert solvents (e.g., Hexane, Tetrahydrofuran, Mineral Oil) | Tetrahydrofuran (THF) | Ethereal solvents (e.g., THF, Diethyl ether) |
| Temperature | 200 - 400 °C | -20 - 25 °C | -78 °C to room temperature |
| Starting Material | N-acyl-o-toluidine | N-acyl-o-toluidine | 2-alkyl-N-trimethylsilyl anilines and esters/carboxylic acids |
Note: The optimal conditions for the synthesis of a specific dibenzocarbazole will need to be determined empirically. It is highly recommended to start with the milder, modified procedures before resorting to the harsh conditions of the traditional Madelung synthesis.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Madelung synthesis of dibenzocarbazoles.
Caption: A flowchart for systematically troubleshooting low-yield Madelung synthesis of dibenzocarbazoles.
Hypothetical Reaction Pathway
This diagram illustrates the key steps in the Madelung synthesis of a dibenzocarbazole from a hypothetical N-acyl-2-amino-2'-methylbiphenyl precursor.
References
Technical Support Center: Purification of 1H-Dibenzo(a,i)carbazole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Dibenzo(a,i)carbazole by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (200-300 mesh) is the most commonly used stationary phase for the purification of carbazole derivatives, including this compound. Its polarity allows for effective separation of the target compound from less polar and more polar impurities.
Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?
A2: A non-polar/polar solvent system is typically employed. Common choices include mixtures of hexane/ethyl acetate, petroleum ether/ethyl acetate, or toluene. The optimal ratio will depend on the specific impurities present in the crude sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I determine the appropriate solvent ratio using TLC?
A3: Spot your crude this compound sample on a silica gel TLC plate and develop it in a chamber with a pre-determined solvent mixture (e.g., 9:1 hexane/ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot. This ensures good separation on the column.
Q4: What are the common impurities encountered during the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, isomeric dibenzocarbazoles, and other side-products from the specific synthetic route employed. The separation of positional isomers can be particularly challenging due to their similar physical properties.
Q5: My compound is not moving from the origin on the silica gel column. What should I do?
A5: This indicates that the mobile phase is not polar enough to elute your compound. You should gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate.
Q6: All my fractions seem to contain a mixture of compounds. How can I improve the separation?
A6: Poor separation can result from several factors:
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Improper solvent system: The polarity of your eluent may be too high, causing all compounds to elute together. Try a less polar solvent system.
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Column overloading: You may have loaded too much crude material onto the column. Use a larger column or reduce the amount of sample.
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Column packing issues: An improperly packed column with channels or cracks can lead to poor separation. Ensure your column is packed uniformly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound is insoluble in the loading solvent. | This compound has poor solubility in highly non-polar solvents like pure hexane. | Dissolve the crude product in a minimal amount of a slightly more polar solvent in which it is soluble (e.g., dichloromethane or toluene) before adsorbing it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. |
| The purified product has a low yield. | - The compound may be partially adsorbing irreversibly to the silica gel.- The compound may be spread across too many fractions in very low concentrations. | - After elution, wash the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to recover any strongly adsorbed material.- Combine and concentrate all fractions that show the presence of the product by TLC. |
| Difficulty separating this compound from its isomers. | Isomers often have very similar polarities and Rf values. | - Use a very shallow solvent gradient during elution to maximize separation.- Consider using a different stationary phase, such as alumina, or specialized columns designed for isomer separation if available. |
| The colored impurities are co-eluting with the product. | The impurities have a similar polarity to this compound in the chosen solvent system. | - Try a different solvent system. For example, if using hexane/ethyl acetate, try a system with dichloromethane or toluene.- Pre-treat the crude material with activated carbon to remove some colored impurities before chromatography. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific nature of the crude sample.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel (200-300 mesh) using a slurry method with the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
3. Elution:
-
Begin elution with the least polar solvent mixture determined by TLC analysis (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light.
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If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate).
4. Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Observations |
| 95:5 | 0.15 | Good separation from less polar impurities, but slow elution. |
| 90:10 | 0.28 | Optimal. Good separation and reasonable elution time. |
| 80:20 | 0.45 | Faster elution, but potential for co-elution with more polar impurities. |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
recrystallization methods for obtaining high-purity 1H-Dibenzo(a,i)carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-Dibenzo(a,i)carbazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, this compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities remain either soluble or insoluble in the hot solvent. As the hot, saturated solution cools, the solubility of the dibenzocarbazole decreases, leading to the formation of high-purity crystals.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature. The solvent should not react with the compound and should be easily removable from the purified crystals. Common choices for carbazole derivatives include ethanol, toluene, acetone, and ethyl acetate. It is advisable to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system, often consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble), can be very effective. For instance, a mixture of toluene (good solvent) and hexane (poor solvent) might be suitable. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid. Upon cooling, crystals should form.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, ensure slow cooling, use a larger volume of solvent, or select a solvent with a lower boiling point.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | 1. Too much solvent was used. 2. The solution was not sufficiently saturated. 3. Cooling was too rapid. 4. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. See solution 1. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 4. Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Oiling Out | 1. The melting point of the crude this compound is lower than the boiling point of the solvent. 2. The solution is supersaturated, and the compound is coming out of solution too quickly. 3. Significant impurities are present, depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like column chromatography before recrystallization. |
| Poor Crystal Quality (e.g., fine powder, discolored) | 1. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. 2. Impurities were incorporated into the crystal lattice. 3. The presence of colored impurities. | 1. Ensure a slow cooling process. Insulating the flask can help. 2. The purity of the initial material may be too low for a single recrystallization. A second recrystallization may be necessary. 3. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering and cooling. |
| Low Recovery Yield | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The crystals were not completely collected during filtration. 3. Premature crystallization occurred during hot filtration. 4. The compound is significantly soluble in the cold wash solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid. The mother liquor can be concentrated to obtain a second crop of crystals. 2. Ensure all crystals are transferred to the filter and wash them with a minimal amount of ice-cold solvent. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step. 4. Use an ice-cold solvent for washing the crystals on the filter, and use it sparingly. |
Estimated Solubility Data
The following table provides estimated solubility data for this compound in various organic solvents at different temperatures. This data is based on the known solubility of carbazole and other dibenzocarbazole isomers and should be used as a guideline for solvent selection. Actual solubilities may vary.
| Solvent | Boiling Point (°C) | Estimated Solubility at 0 °C ( g/100 mL) | Estimated Solubility at 25 °C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 78 | ~0.1 | ~0.5 | ~5.0 |
| Toluene | 111 | ~0.2 | ~1.0 | ~15.0 |
| Acetone | 56 | ~0.3 | ~1.5 | ~10.0 |
| Ethyl Acetate | 77 | ~0.2 | ~0.8 | ~8.0 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Toluene
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot toluene until the solid completely dissolves.
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Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization using Toluene-Hexane
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene required for complete dissolution.
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Addition of Anti-Solvent: While keeping the solution hot, add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
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Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to complete the crystallization process.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold toluene-hexane mixture.
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Drying: Dry the purified this compound crystals under vacuum.
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Technical Support Center: Optimizing Dibenzocarbazole Synthesis
Welcome to the technical support center for dibenzocarbazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dibenzocarbazole scaffolds. The following sections detail common synthetic methods, optimization strategies, and solutions to frequently encountered experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the dibenzocarbazole core?
A1: The primary methods for constructing the dibenzocarbazole skeleton are transition-metal-catalyzed cross-coupling reactions and classical cyclization methods. The most frequently employed are:
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used for intramolecular C-N bond formation to construct the final carbazole ring.
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Suzuki-Miyaura Coupling: This versatile palladium-catalyzed carbon-carbon bond-forming reaction is often used to create the biaryl or terphenyl precursors to the dibenzocarbazole system.
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Cadogan Cyclization: This method involves the reductive cyclization of a nitro-substituted biaryl or terphenyl precursor, typically using a phosphine reagent, to form the carbazole ring.
Q2: My dibenzocarbazole synthesis is resulting in a low yield. What are the first parameters I should investigate?
A2: Low yields in dibenzocarbazole synthesis can often be attributed to several key factors. We recommend investigating the following in this order:
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Catalyst System: Ensure the palladium source and ligand are appropriate for the specific coupling reaction and are not deactivated. For instance, in Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often crucial for high efficiency[1].
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Base Selection: The choice of base is critical and highly dependent on the reaction type and substrates. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), a strong base, and cesium carbonate (Cs₂CO₃), a weaker base that can be advantageous for substrates with sensitive functional groups[2].
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Solvent Quality: Anhydrous and degassed solvents are essential, as oxygen and water can deactivate the palladium catalyst.
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Reaction Temperature: The optimal temperature can vary significantly. While higher temperatures can increase reaction rates, they may also lead to side product formation. A systematic optimization of the temperature is recommended.
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Purity of Starting Materials: Impurities in the starting materials can interfere with the catalytic cycle. Ensure all reactants are of high purity.
Q3: I am observing the formation of significant side products. What are the likely culprits?
A3: Side product formation is a common issue. The nature of the side products can provide clues to the problem:
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Homocoupling of Boronic Acids (Suzuki Coupling): This suggests that the transmetalation step is slow or that the oxidative addition is not efficient. Re-evaluating the base and solvent system can help mitigate this[3].
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Hydrodehalogenation (Buchwald-Hartwig & Suzuki Coupling): The replacement of a halide with a hydrogen atom can occur, particularly at higher temperatures. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
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Incomplete Cyclization (Cadogan Cyclization): The presence of nitroso or other partially reduced intermediates indicates that the deoxygenation/cyclization cascade is not proceeding to completion. This may require a higher reaction temperature or a more efficient phosphine reagent[3][4].
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Formation of Isomers (Cadogan Cyclization): The cyclization of asymmetrically substituted precursors can lead to a mixture of regioisomers, which can be challenging to separate[3].
Q4: How can I effectively purify my dibenzocarbazole product?
A4: Purification of dibenzocarbazole products typically involves a combination of techniques:
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Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, catalyst residues, and side products. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
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Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.
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Solvent Extraction: In some cases, a simple extraction with an appropriate organic solvent can remove certain impurities[5].
Troubleshooting Guides
Buchwald-Hartwig Intramolecular Cyclization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation | Use a pre-catalyst or ensure rigorous exclusion of air and moisture. Consider using a glovebox or Schlenk techniques. |
| Inappropriate ligand | Screen a variety of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often substrate-dependent[1]. | |
| Incorrect base | For intramolecular amination, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be tested[2]. | |
| Side Product Formation (e.g., hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature and increase the reaction time. |
| Incorrect ligand-to-metal ratio | Optimize the ligand-to-palladium ratio; typically a 1:1 to 2:1 ratio is used. |
Suzuki-Miyaura Coupling for Biaryl/Terphenyl Precursors
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation | The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can be a factor, and the addition of water to the solvent system can sometimes be beneficial[3]. |
| Catalyst inhibition | Ensure the boronic acid or ester is of high purity. Impurities can inhibit the palladium catalyst. | |
| Poor solvent choice | Toluene, dioxane, and DMF are common solvents. The polarity of the solvent can influence the reaction outcome. A screen of different solvents may be necessary[3]. | |
| Homocoupling of Boronic Acid | Slow transmetalation relative to other pathways | Use a more soluble base or a different solvent system to accelerate the transmetalation step. Lowering the reaction temperature can also sometimes reduce homocoupling. |
| Incomplete Reaction | Steric hindrance | For sterically hindered substrates, a more active catalyst system with a bulky ligand may be required. Increasing the reaction temperature and time could also improve conversion. |
Cadogan Cyclization
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient temperature | Cadogan cyclizations often require high temperatures (e.g., refluxing in a high-boiling solvent like 1,2-dichlorobenzene or o-xylene) to proceed efficiently. |
| Inefficient reducing agent | Triethyl phosphite or triphenylphosphine are commonly used. For stubborn reactions, a more reactive phosphine may be necessary. | |
| Formation of Polymeric or Tar-like Material | Reaction temperature is too high or reaction time is too long | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
| Formation of Regioisomers | Asymmetric dinitro precursor | If possible, design the synthesis to use a symmetric precursor to avoid the formation of regioisomers, which can be difficult to separate[3]. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Intramolecular Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
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To an oven-dried Schlenk flask, add the halo-amino-biaryl precursor, palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the base (e.g., NaOtBu, 1.2-2.0 equivalents) and anhydrous, degassed solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
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In a Schlenk flask, combine the aryl halide, boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a ligand, 1-5 mol%).
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Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
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Heat the reaction mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and perform an aqueous workup.
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Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography or recrystallization. A detailed experimental procedure for a Suzuki coupling followed by Cadogan cyclization has been reported.
General Procedure for Cadogan Cyclization
This protocol is a general guideline and must be performed with appropriate safety precautions due to the high temperatures involved.
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To a round-bottom flask equipped with a reflux condenser, add the dinitro-biaryl or -terphenyl precursor.
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Add a high-boiling point solvent (e.g., 1,2-dichlorobenzene or o-xylene).
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Add the phosphine reagent (e.g., triethyl phosphite or triphenylphosphine, often in excess).
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Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure (if possible) or dilute the reaction mixture with a non-polar solvent to precipitate the product.
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Purify the crude product by column chromatography or recrystallization. The synthesis of diindolocarbazoles via a Cadogan reaction has been described, which can serve as a more specific procedural reference[3].
Visualizing Experimental Workflows
Caption: Workflow for Buchwald-Hartwig Intramolecular Cyclization.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Cadogan Cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tandem Cross-Coupling/S<sub>N</sub>Ar Approach to Functionalized Carbazoles [ouci.dntb.gov.ua]
- 3. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
stability of 1H-Dibenzo(a,i)carbazole under acidic or basic conditions
This technical support center provides guidance on the stability of 1H-Dibenzo(a,i)carbazole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the carbazole scaffold?
A1: The carbazole ring system, a tricyclic aromatic heterocycle, is generally considered to be a stable and robust chemical entity.[1][2] Many carbazole-containing compounds exhibit high thermal and electrochemical stability.[3][4][5] This stability is attributed to the aromaticity of the fused ring system.
Q2: How is this compound expected to behave under acidic conditions?
A2: Based on the general chemistry of carbazoles, this compound is expected to be relatively stable under mild acidic conditions. The nitrogen atom in the carbazole ring is very weakly basic, with an approximated pKa value between that of indole and pyrrole, suggesting that only the free base will be present under most environmental and physiological pH conditions.[6][7] Protonation of the nitrogen would require strongly acidic conditions, which could alter the compound's electronic properties and solubility, but does not necessarily imply rapid degradation. Some syntheses of carbazole derivatives are even carried out under acidic conditions, indicating the resilience of the core structure.[8]
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is anticipated to be stable under mild basic conditions. The N-H proton of the carbazole ring is weakly acidic and can be deprotonated by a strong base. However, for many experimental procedures using common bases (e.g., hydroxides, carbonates), significant degradation of the dibenzocarbazole core is not expected.
Q4: Are there any known degradation pathways for carbazoles?
A4: While chemically robust, carbazoles can be degraded under specific conditions. In environmental and microbiological contexts, degradation is often initiated by enzymatic oxidation, typically involving dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage.[9][10][11] In a laboratory setting, strong oxidizing agents or harsh reaction conditions could potentially lead to degradation. Forced degradation studies, which intentionally expose the compound to severe stress, are the standard method for identifying potential degradation pathways and products.[12][13][14]
Troubleshooting Guide
Q1: I am observing a change in the color or solubility of my this compound solution after adding an acid. Does this indicate degradation?
A1: Not necessarily. A change in color or solubility upon acidification could be due to the protonation of the carbazole nitrogen. This can alter the electronic structure and polarity of the molecule, affecting its spectroscopic properties and how it interacts with the solvent. It is recommended to use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks that would signify degradation products.
Q2: My experimental results are inconsistent when using this compound in a basic medium. What could be the cause?
A2: Inconsistency in results under basic conditions could be due to the deprotonation of the N-H group on the carbazole ring. This would form a carbazolide anion, which has different solubility, reactivity, and spectroscopic properties compared to the neutral molecule. Ensure that your experimental setup and analytical methods are appropriate for the potential change in the compound's state. To confirm if degradation is occurring, analyze your sample over time using a stability-indicating method.
Q3: I suspect my sample of this compound is degrading during my experiment. How can I confirm this?
A3: To confirm degradation, you should perform a time-course analysis of your sample under the experimental conditions. At various time points, take an aliquot of the sample and analyze it using a suitable analytical method, such as HPLC with a UV or MS detector. A decrease in the peak area of this compound and the emergence of new peaks would be indicative of degradation. It is also good practice to run a control sample under neutral and protected (e.g., from light) conditions to ensure the degradation is due to the acidic or basic conditions.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[13][14]
Objective: To determine the stability of this compound under acidic and basic stress conditions.
Materials:
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This compound
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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HPLC system with a UV/Vis or PDA detector and/or a Mass Spectrometer (MS)
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A suitable HPLC column (e.g., C18)
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pH meter
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Volumetric flasks and pipettes
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis:
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In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final desired concentration.
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If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl, and consider heating the solution (e.g., at 60-80°C).
-
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Base Hydrolysis:
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In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH to the final desired concentration.
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If no degradation is observed, repeat with 1 M NaOH and consider heating.
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-
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Control Sample: Prepare a control sample by diluting the stock solution with the same solvent system but without the acid or base.
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Time Points: Store the stressed and control samples under the specified conditions. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Analysis:
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Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
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Analyze all samples by a developed stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
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Data Evaluation:
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Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.
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Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.
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Data Presentation
Summarize the quantitative results from the forced degradation study in a table for clear comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (RT) | 24 | 100 | 99.5 | 0.5 | 0 |
| 1 M HCl (60°C) | 8 | 100 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (RT) | 24 | 100 | 98.9 | 1.1 | 1 |
| 1 M NaOH (60°C) | 8 | 100 | 78.6 | 21.4 | 3 |
| Control (RT) | 24 | 100 | 100.1 | -0.1 | 0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
The following diagram illustrates a typical workflow for assessing the stability of a compound under acidic or basic conditions.
Caption: Workflow for assessing compound stability under acidic or basic conditions.
References
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. bohrium.com [bohrium.com]
- 3. Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. biomedres.us [biomedres.us]
photodegradation and thermal stability of dibenzocarbazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzocarbazole derivatives. The focus is on addressing common issues encountered during the investigation of their photodegradation and thermal stability.
Frequently Asked Questions (FAQs)
Q1: My dibenzocarbazole derivative shows unexpected degradation during storage in solution. What could be the cause?
A1: Several factors can contribute to the degradation of dibenzocarbazole derivatives in solution, even under standard storage conditions.
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Solvent Purity: Trace impurities in solvents can initiate or catalyze degradation pathways. Always use high-purity, HPLC-grade, or spectroscopy-grade solvents.
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Dissolved Oxygen: The presence of dissolved oxygen can lead to photo-oxidation, especially when exposed to ambient light. Degassing solvents before use can mitigate this.
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pH of the Solution: The stability of dibenzocarbazole derivatives can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. Ensure the pH of your solvent system is appropriate for your specific derivative.
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Light Exposure: Even ambient laboratory light can induce photodegradation over extended periods. Store solutions in amber vials or protect them from light.
Q2: I am observing poor reproducibility in my thermal stability measurements (TGA/DSC). What are the likely sources of error?
A2: Poor reproducibility in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) often stems from experimental variables.
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Sample Preparation: Ensure your sample is homogenous and representative. Differences in crystallinity or the presence of residual solvent can significantly affect the results.
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Heating Rate: The heating rate directly influences the onset temperature of decomposition. Ensure you are using the same heating rate for all comparable experiments. Slower heating rates can provide better resolution of thermal events.[1]
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Atmosphere: The composition of the purge gas (e.g., nitrogen, air) is critical. Oxidative degradation in air will occur at lower temperatures than pyrolysis in an inert nitrogen atmosphere. Maintain a consistent and controlled atmosphere.[2]
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Crucible Type: The material and type of the sample pan (e.g., aluminum, platinum, open, or sealed) can influence heat transfer and sample behavior. Use the same type of crucible for all related experiments.
Q3: What are the expected primary degradation products for dibenzocarbazole derivatives upon UV exposure?
A3: The specific degradation products will depend on the substituents and the experimental conditions. However, common photodegradation pathways for similar aromatic and heterocyclic compounds involve:
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Oxidation: Photo-oxidation can lead to the formation of hydroxylated or carbonylated derivatives, particularly at electron-rich positions of the aromatic rings.
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Ring Opening: High-energy UV radiation can induce cleavage of the aromatic rings.
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Dimerization/Polymerization: Radical species formed during irradiation can lead to the formation of dimers or oligomers.
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N-Dealkylation: If the nitrogen atom is substituted with an alkyl group, N-dealkylation can be a primary photodegradation pathway.
Troubleshooting Guides
Photodegradation Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid and complete degradation of the sample | - Light intensity is too high.- The compound has a very high quantum yield for photodegradation. | - Reduce the intensity of the light source or increase the distance between the source and the sample.- Shorten the exposure time and take more frequent measurements. |
| No observable degradation | - Light source wavelength does not overlap with the compound's absorption spectrum.- The compound is highly photostable under the tested conditions. | - Ensure the emission spectrum of your lamp covers the absorption bands of your dibenzocarbazole derivative.- Increase the light intensity or prolong the exposure time.- Consider adding a photosensitizer if indirect photodegradation is being investigated. |
| Formation of insoluble precipitates | - Photodegradation products have low solubility in the chosen solvent.- Polymerization is occurring. | - Analyze the precipitate separately if possible (e.g., by ATR-FTIR).- Try a different solvent with better solubilizing power for a broader range of polarities.- Monitor the reaction at shorter time intervals to analyze soluble intermediates. |
| Inconsistent degradation rates between replicate experiments | - Fluctuations in lamp intensity.- Temperature variations in the sample chamber.- Inconsistent sample positioning. | - Allow the lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled sample holder.- Ensure consistent and reproducible positioning of the sample relative to the light source. |
Thermal Stability Analysis (TGA)
| Issue | Possible Causes | Troubleshooting Steps |
| Irregular or noisy TGA curve | - Static electricity affecting the microbalance.- Turbulent flow of the purge gas. | - Use an anti-static device before placing the sample in the TGA.- Optimize the flow rate of the purge gas according to the instrument manufacturer's recommendations. |
| Mass loss observed at low temperatures (<100 °C) | - Presence of residual solvent or adsorbed water. | - Dry the sample thoroughly in a vacuum oven before analysis.- Perform a preliminary heating ramp at a low rate (e.g., 10 °C/min) to 120 °C and hold until the mass stabilizes before starting the main experiment. |
| Inaccurate onset decomposition temperature (Td) | - Incorrect baseline selection.- Heating rate is too high, causing thermal lag. | - Use the instrument's software to consistently determine the onset temperature from the tangent of the decomposition step.- Use a slower heating rate (e.g., 5-10 °C/min) for more accurate determination of Td.[1] |
| Discrepancy between expected and observed mass loss | - Incomplete decomposition within the temperature range.- Formation of a stable char residue.- Reaction with the crucible material. | - Extend the final temperature of the experiment.- Note the percentage of residue at the end of the experiment.- Use an inert crucible material (e.g., platinum or alumina). |
HPLC Analysis of Degradation Products
| Issue | Possible Causes | Troubleshooting Steps |
| Peak tailing for the parent compound and/or degradation products | - Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to suppress ionization of silanol groups.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration. |
| Ghost peaks appearing in the chromatogram | - Contamination from the mobile phase or injector.- Carryover from previous injections. | - Run a blank gradient (mobile phase only) to identify contaminant peaks.- Use fresh, high-purity solvents.- Implement a needle wash step in your injection sequence. |
| Poor resolution between degradation products | - Inadequate separation power of the column or mobile phase. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Switch to a column with a different stationary phase chemistry or a smaller particle size.- Decrease the flow rate. |
| Drifting retention times | - Column temperature fluctuations.- Inconsistent mobile phase composition.- Column aging. | - Use a column oven to maintain a constant temperature.- Ensure proper mixing of mobile phase components.- Replace the column if it has been used extensively. |
Quantitative Data Summary
The following tables provide representative thermal stability data for carbazole and dibenzocarbazole derivatives based on available literature. Note that these values are highly dependent on the specific molecular structure and experimental conditions.
Table 1: Thermal Decomposition Temperatures (Td) of Selected Carbazole Derivatives
| Compound | Td (°C) at 5% Mass Loss | Measurement Conditions |
| 7H-Dibenzo[c,g]carbazole | Emits toxic fumes upon heating to decomposition | Not specified |
| N-phenylcarbazole | ~350 | TGA, Nitrogen atmosphere |
| 3,6-Di-tert-butylcarbazole | ~300 | TGA, Nitrogen atmosphere |
| Representative Polymeric Carbazole Hosts | >410 | TGA, Nitrogen atmosphere[3] |
Table 2: Glass Transition Temperatures (Tg) of Selected Carbazole Derivatives
| Compound | Tg (°C) | Measurement Method |
| Representative Benzocarbazole Derivatives | 78 - 127 | DSC[3] |
| Representative Phenanthroimidazole-Carbazole Hybrids | 143 - 282 | DSC[3] |
| Representative Polymeric Carbazole Hosts | >170 | DSC[3] |
Experimental Protocols
Protocol 1: General Procedure for Photodegradation Analysis
-
Sample Preparation: Prepare a dilute solution of the dibenzocarbazole derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) of known concentration (typically in the range of 10-50 µM).
-
Initial Analysis: Analyze the initial solution (t=0) using HPLC-UV/Vis to determine the initial concentration and purity.
-
Irradiation: Place the solution in a quartz cuvette or a photoreactor equipped with a specific light source (e.g., xenon lamp with filters to simulate solar radiation, or a specific wavelength UV lamp).[4] Maintain a constant temperature using a water bath or a temperature-controlled sample holder.
-
Time-course Monitoring: At regular time intervals, withdraw an aliquot of the solution and analyze it by HPLC-UV/Vis.
-
Data Analysis: Plot the concentration of the parent compound as a function of irradiation time to determine the degradation kinetics. Identify degradation products by comparing retention times with standards or by using HPLC-MS.
Protocol 2: Standard Method for Thermal Stability Assessment by TGA
This protocol is based on the ASTM E2550 standard test method.[1][2]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small amount of the dried sample (typically 1-10 mg) into a tared TGA crucible.[5]
-
Experimental Setup: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (e.g., high-purity nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[5]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1][2]
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Td), which is typically defined as the temperature at which a 5% mass loss occurs. Note the percentage of residual mass at the final temperature.
Visualizations
Caption: Experimental workflow for photodegradation studies.
Caption: Workflow for TGA-based thermal stability analysis.
Caption: Decision tree for basic HPLC troubleshooting.
References
- 1. Analyzing the Effect of Substituents on the Photophysical Properties of Carbazole-Based Two-Photon Fluorescent Probes f… [ouci.dntb.gov.ua]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. realab.ua [realab.ua]
- 4. Designing and Theoretical Study of Dibenzocarbazole Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies to prevent byproduct formation in dibenzocarbazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts in dibenzocarbazole reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the synthesis of dibenzocarbazoles.
Question: I am observing significant homocoupling of my boronic acid reagent during a Suzuki coupling reaction to form a dibenzocarbazole precursor. How can I minimize this byproduct?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. This leads to the formation of a symmetrical biaryl species from the boronic acid, reducing the yield of the desired cross-coupled product.
Strategies to Minimize Homocoupling:
-
Deoxygenation: Rigorously deoxygenate your reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) prior to adding the palladium catalyst.
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand can influence the rate of homocoupling versus cross-coupling. Using pre-formed Pd(0) catalysts or employing bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction. However, this needs to be balanced with maintaining a reasonable rate for the desired cross-coupling.
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.
Experimental Protocol to Minimize Homocoupling in a Suzuki Coupling Reaction:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a positive pressure of argon.
-
Deoxygenation: Add the aryl halide, boronic acid, and base to the flask. Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with argon. Add the degassed solvent via a cannula.
-
Catalyst Addition: In a separate glovebox or under a stream of argon, prepare a solution of the palladium catalyst and ligand in a small amount of degassed solvent. Add this solution to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of argon. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with the standard aqueous work-up.
| Strategy | Description | Expected Outcome |
| Rigorous Deoxygenation | Purging the reaction mixture with an inert gas (Ar or N₂) for an extended period. | Significant reduction in homocoupling byproduct. |
| Use of Bulky Ligands | Employing ligands such as SPhos or XPhos. | Increased rate of cross-coupling relative to homocoupling. |
| Lower Reaction Temperature | Reducing the reaction temperature by 10-20 °C. | Decreased rate of both reactions, potentially favoring cross-coupling. |
| Slow Boronic Acid Addition | Adding the boronic acid solution dropwise over a period of time. | Maintaining a low concentration of the boronic acid to suppress dimerization. |
Question: My Fischer indole synthesis to prepare a carbazole precursor is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers in the Fischer indole synthesis is a common challenge, especially when using unsymmetrical ketones. The direction of the acid-catalyzed cyclization is influenced by the electronic and steric properties of the substituents on both the phenylhydrazine and the ketone.
Strategies to Improve Regioselectivity:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst (Brønsted or Lewis acids) can influence the transition state of the[1][1]-sigmatropic rearrangement, thereby affecting the regioselectivity. Experimenting with different acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride may improve the desired isomer ratio.
-
Substituent Effects: Electron-donating groups on the phenylhydrazine ring can direct the cyclization to specific positions. Similarly, bulky substituents on the ketone can sterically hinder one cyclization pathway over another.
-
Reaction Conditions: Temperature and reaction time can also play a role. In some cases, lower temperatures may favor the thermodynamically more stable regioisomer.
Experimental Protocol for a Regioselective Fischer Indole Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazone Formation: Add the unsymmetrical ketone to the solution and stir at room temperature or with gentle heating to form the hydrazone in situ.
-
Cyclization: Add the chosen acid catalyst (e.g., PPA) portion-wise to the reaction mixture. Heat the reaction to the desired temperature (often reflux) and monitor by TLC.
-
Work-up and Isolation: After the reaction is complete, pour the mixture onto ice-water and neutralize with a base. Extract the product with an organic solvent. The regioisomers may be separable by column chromatography.
| Factor | Influence on Regioselectivity | Recommendation |
| Acid Catalyst | Can alter the energy of the competing transition states. | Screen various Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂). |
| Substituents | Electronic and steric effects direct the cyclization. | Strategically choose substituents on both reactants to favor one isomer. |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Experiment with a range of temperatures. |
Frequently Asked Questions (FAQs)
What are the most common byproducts in the Buchwald-Hartwig amination step for dibenzocarbazole synthesis?
Common byproducts in the Buchwald-Hartwig amination for preparing N-arylcarbazoles (precursors to some dibenzocarbazoles) include:
-
Hydrodehalogenation of the aryl halide: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling of the amine: Two molecules of the amine starting material couple to form a hydrazine derivative.
-
Formation of N-methylcarbazole: If a palladacycle precatalyst bearing an N-methyl-2-aminobiphenyl ligand is used, N-methylcarbazole can be formed as a byproduct during catalyst activation.[2]
-
Products from benzyne intermediates: Under strongly basic conditions and with certain substrates, elimination to form a benzyne intermediate can occur, leading to a variety of undesired side products.
How can I prevent the formation of oxidized byproducts during a photocyclization reaction to form a dibenzocarbazole?
Photocyclization reactions are often sensitive to oxygen, which can lead to the formation of oxidized byproducts. To prevent this:
-
Degas the solvent: Thoroughly degas the solvent before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform the reaction under a continuous stream of an inert gas like argon or nitrogen.
-
Use of Radical Scavengers: In some cases, the addition of a radical scavenger can help to suppress unwanted side reactions.
What are some general strategies for purifying dibenzocarbazoles from reaction byproducts?
-
Column Chromatography: This is the most common method for separating dibenzocarbazole products from byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial and needs to be optimized for each specific separation.
-
Recrystallization: If the dibenzocarbazole product is a solid and has significantly different solubility from the byproducts in a particular solvent system, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, especially of isomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Visualizations
Caption: General experimental workflow for dibenzocarbazole synthesis.
Caption: Troubleshooting decision tree for byproduct formation.
Caption: Simplified pathway for Suzuki homocoupling side reaction.
References
challenges in the scale-up synthesis of 1H-Dibenzo(a,i)carbazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Dibenzo(a,i)carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing dibenzocarbazoles like this compound?
A1: Several methods exist for the synthesis of the dibenzocarbazole core. Transition metal-catalyzed strategies are highly efficient for producing these compounds. Additionally, more economical metal-free reaction conditions have been developed.[1] One classical approach is the Madelung synthesis, which involves the high-temperature treatment of N-benzoyl-o-toluidines with alkoxides.[2] Microwave-assisted variations of this reaction have also been reported.[2] Other methods include the oxidative Diels-Alder reaction of 2-phenyl-1H-indoles with benzynes, which can be performed without a transition-metal catalyst using molecular oxygen as the oxidant.
Q2: What are some of the key challenges encountered when scaling up the synthesis of dibenzocarbazoles?
A2: Scaling up the synthesis of dibenzocarbazoles can present several challenges, including:
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Reaction Control: Exothermic reactions can become difficult to manage at a larger scale, potentially leading to side reactions and impurities.
-
Reagent Addition: The rate and method of reagent addition can significantly impact the reaction profile and product purity.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.
-
Product Isolation and Purification: Crystallization and chromatographic purification can be more complex and less efficient at a larger scale.
-
Safety: Handling larger quantities of reagents and solvents requires stringent safety protocols.
Q3: What are the typical impurities that might be observed in the synthesis of this compound?
A3: While specific impurity profiles depend on the synthetic route, common impurities in carbazole syntheses can include unreacted starting materials, partially cyclized intermediates, over-oxidized or reduced byproducts, and isomers. For instance, in a Madelung-type synthesis, incomplete cyclization can be a source of impurities.[2] Isomeric impurities can also be present in the carbazole starting materials themselves, which can carry through the synthesis.
Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] Structural confirmation and identification of impurities are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient mixing. - Check the purity and stoichiometry of starting materials. |
| Degradation of product | - Lower the reaction temperature. - Use a milder catalyst or base. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Suboptimal catalyst activity | - Use a fresh batch of catalyst. - Optimize the catalyst loading. | |
| Formation of Significant Impurities | Side reactions due to high temperature | - Reduce the reaction temperature. - Control the rate of addition of exothermic reagents. |
| Presence of oxygen or moisture | - Ensure all solvents and reagents are dry. - Conduct the reaction under an inert atmosphere. | |
| Incorrect stoichiometry | - Carefully check the molar ratios of all reactants. | |
| Difficult Purification | Co-eluting impurities in chromatography | - Screen different solvent systems for column chromatography. - Consider preparative HPLC for high-purity material. |
| Poor crystallization | - Experiment with different crystallization solvents and temperatures. - Try techniques like anti-solvent crystallization or slow evaporation. | |
| Inconsistent Results at Larger Scale | Poor heat transfer | - Use a reactor with a jacket for better temperature control. - Ensure adequate stirring. |
| Inefficient mixing | - Use an appropriate impeller and optimize the stirring speed for the reactor volume. |
Experimental Protocols
General Protocol for a Metal-Catalyzed Cross-Coupling Approach (Illustrative)
This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.
1. Reaction Setup:
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet is charged with the appropriate starting materials (e.g., a dihalo-aromatic precursor and an amino-aromatic precursor), a palladium or copper catalyst, a suitable ligand, and a base (e.g., potassium carbonate, cesium carbonate).
-
The flask is purged with nitrogen for 15-20 minutes.
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) is added via cannula.
2. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or HPLC analysis of aliquots taken from the reaction mixture.
3. Workup:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove the catalyst and any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
4. Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Fractions containing the pure product are combined and concentrated.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of novel 1H-dibenzo[a,c]carbazoles from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 1H-Dibenzo(a,i)carbazole purity, offering a detailed experimental protocol and comparing its performance with alternative analytical techniques.
This compound is a polycyclic aromatic hydrocarbon of significant interest in various research fields, including materials science and medicinal chemistry. The presence of impurities, particularly isomeric ones, can significantly alter the compound's physical, chemical, and biological properties, potentially leading to misleading experimental results. Therefore, a robust and reliable analytical method for purity assessment is crucial.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it an ideal choice for assessing the purity of complex organic molecules like this compound. A reverse-phase HPLC method is generally suitable for the analysis of such non-polar compounds.
Experimental Protocol: Proposed HPLC Method
The following protocol is a recommended starting point for the validation of this compound purity. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD). A fluorescence detector can also be used for enhanced sensitivity and selectivity.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile) 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm and 280 nm. For fluorescence detection, excitation and emission wavelengths should be optimized (a starting point could be excitation at 290 nm and emission at 380 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dichloromethane) to obtain a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time with that of a certified reference standard.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive peak identification and impurity characterization.
Comparison with Alternative Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can provide complementary information.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV/DAD/Fluorescence | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative, robust, widely available. Fluorescence detection offers high sensitivity and selectivity.[1] | May require method development, potential for co-elution of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent separation for volatile and thermally stable compounds, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures, higher instrumentation cost. |
| Ultra-Performance Convergence Chromatography (UPC²) | Utilizes compressed fluid (e.g., CO2) as the primary mobile phase. | Can offer different selectivity for isomeric separation compared to HPLC. | Less common than HPLC, may require specialized instrumentation. |
Potential Impurities in this compound
The impurity profile of this compound can vary depending on the synthetic route. Potential impurities may include:
-
Isomeric Dibenzocarbazoles: Other isomers of dibenzocarbazole are common process-related impurities and can be challenging to separate.
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Byproducts: Products from side reactions occurring during the synthesis.
-
Degradation Products: Compounds formed due to exposure to light, heat, or air.
The presence of even trace amounts of isomeric impurities can significantly impact the photophysical properties of carbazole derivatives, highlighting the critical need for high-purity materials in many applications.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to data interpretation.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical diagram for data interpretation.
References
Confirming the Molecular Weight of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of chemical compounds. This guide provides a comparative analysis of mass spectrometry and alternative techniques for the molecular weight confirmation of 1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₃N and a theoretical molecular weight of approximately 267.33 g/mol .[1][2]
This document outlines detailed experimental protocols and presents quantitative performance data to assist in selecting the most appropriate analytical method for your research needs.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct and accurate method for determining the molecular weight of a compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of dibenzocarbazoles.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of a suitable solvent such as toluene or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards of lower concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
For unknown samples, a similar dissolution and dilution procedure should be followed. A cleanup step using solid-phase extraction (SPE) may be necessary for complex matrices.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
MS Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and molecular weight confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
3. Data Analysis:
-
The molecular ion peak (M⁺) is expected at m/z 267.
-
The fragmentation pattern can provide additional structural information.
References
A Comparative Analysis of the Biological Activity of Dibenzocarbazole Isomers
A comprehensive review of the current scientific literature reveals significant disparities in the biological activities of dibenzocarbazole isomers, with a primary focus on the potent carcinogen 7H-dibenzo[c,g]carbazole (DBC). While extensive research has elucidated the mechanisms of action for DBC, a notable knowledge gap exists regarding the comparative biological effects of its isomers, specifically 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Carcinogenic and Tumorigenic Potential
Genotoxicity and DNA Adduct Formation
The genotoxicity of dibenzocarbazoles is intrinsically linked to their metabolic activation and subsequent formation of DNA adducts. For 7H-dibenzo[c,g]carbazole, metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, is a critical step.[4] This process leads to the formation of reactive metabolites that covalently bind to DNA, forming adducts that can initiate mutagenesis and carcinogenesis.[5]
Studies have shown that DBC and its N-methyl derivative (N-MeDBC) form stable DNA adducts in various cell lines.[4] The level of DNA adduct formation is significantly higher in cells expressing CYP1A1.[4] For instance, in V79MZh1A1 cells expressing human CYP1A1, DBC treatment resulted in 24.5 ± 7.2 adducts per 10⁸ nucleotides.[4] In contrast, the hepatocarcinogenic derivative 5,9-dimethyl-DBC (DiMeDBC) produces very low levels of stable DNA adducts, suggesting its genotoxicity may arise from oxidative DNA damage or the formation of unstable adducts.[4]
Detailed comparative data on DNA adduct formation for 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole is currently lacking, preventing a direct assessment of their relative genotoxic potential.
Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1A2.
7H-dibenzo[c,g]carbazole and its derivatives are known to be potent activators of the AhR signaling pathway.[6] The derivative 5,9-dimethyl-DBC (DiMeDBC) has been shown to be a particularly strong AhR inducer, leading to potent induction of CYP1A1 and CYP1A2 expression.[6] The N-methyl derivative (N-MeDBC), however, is a weak inducer of AhR-mediated activity.[6]
The relative potencies of 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole as AhR agonists have not been extensively studied in a comparative context with 7H-dibenzo[c,g]carbazole.
Data Summary
The following tables summarize the available quantitative data on the biological activity of 7H-dibenzo[c,g]carbazole and its derivatives. It is important to note the absence of directly comparable data for 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole in the reviewed literature.
Table 1: DNA Adduct Formation of 7H-dibenzo[c,g]carbazole (DBC) and its Derivatives in V79 Chinese Hamster Lung Cells Expressing Human CYP Enzymes
| Compound | Cell Line | DNA Adducts / 10⁸ Nucleotides |
| 7H-dibenzo[c,g]carbazole (DBC) | V79MZh1A1 (CYP1A1) | 24.5 ± 7.2 |
| N-methyl-DBC (MeDBC) | V79MZh1A1 (CYP1A1) | 16.2 ± 3.6 |
| 5,9-dimethyl-DBC (DiMeDBC) | V79MZh1A1 (CYP1A1) | Very low levels |
| 7H-dibenzo[c,g]carbazole (DBC) | V79MZh1A2 (CYP1A2) | 0.7 ± 0.2 |
| N-methyl-DBC (MeDBC) | V79MZh1A2 (CYP1A2) | 2.1 ± 1.2 |
| 5,9-dimethyl-DBC (DiMeDBC) | V79MZh1A2 (CYP1A2) | No detectable adducts |
Data sourced from Gabelova et al.[4]
Table 2: Tumor-Initiating Activity of 7H-dibenzo[c,g]carbazole (DBC) in Mouse Skin
| Initiating Agent (200 nmol) | Promotion | Number of Animals with Skin Tumors |
| 7H-dibenzo[c,g]carbazole (DBC) | TPA | 26/30 |
| Dibenz[a,j]acridine (DBA) | TPA | 17/30 |
| Benzo[a]pyrene (BaP) | TPA | 27/30 |
Data sourced from Warshawsky et al.[3]
Experimental Protocols
DNA Adduct Analysis by ³²P-Postlabeling Assay
The methodology for determining DNA adduct levels, as described in the cited literature, typically involves the following steps:
-
Cell Culture and Treatment: Chinese hamster V79 cell lines stably expressing human CYP1A1 or CYP1A2 are cultured and exposed to the dibenzocarbazole isomers for a specified period.
-
DNA Isolation: Genomic DNA is isolated from the treated cells using standard enzymatic and precipitation methods.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched using a nuclease P1 digestion step, which removes normal nucleotides.
-
³²P-Labeling: The enriched adducts are then labeled at the 5'-position with ³²P-ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL) or as adducts per 10⁸ nucleotides.
Tumor Initiation-Promotion Assay in Mouse Skin
The two-stage skin carcinogenesis protocol generally involves:
-
Initiation: A single topical application of the test compound (e.g., dibenzocarbazole isomer) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of mice.
-
Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice weekly) for a prolonged period (e.g., 20-24 weeks).
-
Tumor Observation: The animals are monitored regularly for the appearance and development of skin tumors. The number and size of tumors are recorded.
-
Histopathological Analysis: At the end of the study, the skin tumors are excised and subjected to histopathological examination to confirm their malignancy.
Visualizing the Pathways
Metabolic Activation of 7H-dibenzo[c,g]carbazole
The metabolic activation of 7H-dibenzo[c,g]carbazole is a critical initiating step in its carcinogenic activity. The following diagram illustrates the key enzymatic steps involved.
Caption: Metabolic activation of 7H-dibenzo[c,g]carbazole leading to carcinogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The activation of the AhR signaling pathway is a key mechanism through which dibenzocarbazoles exert their toxic effects. The diagram below outlines this pathway.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dibenzocarbazoles.
Conclusion and Future Directions
The available evidence strongly indicates that 7H-dibenzo[c,g]carbazole is a potent genotoxic carcinogen, with its biological activity being heavily dependent on metabolic activation via the AhR signaling pathway. However, a significant void exists in the scientific literature concerning the comparative biological activities of its isomers, 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole. To provide a comprehensive risk assessment and to fully understand the structure-activity relationships within the dibenzocarbazole family, further research is imperative. Direct comparative studies employing standardized in vitro and in vivo assays are essential to elucidate the relative cytotoxicity, genotoxicity, and AhR-mediated activity of these isomers. Such studies will be invaluable for regulatory agencies, environmental health scientists, and researchers in the field of chemical carcinogenesis.
References
- 1. Comparative carcinogenicity, metabolism, mutagenicity, and DNA binding of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and carcinogenicity of dibenzo(c,g)carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative tumor-initiating ability of 7H-dibenzo(c,g)carbazole and dibenz(a,j)acridine in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adduct formation by 7H-dibenzo[c,g]carbazole and its tissue- and organ-specific derivatives in Chinese hamster V79 cell lines stably expressing cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7H-Dibenzo[c,g]carbazole and 5,9-dimethyldibenzo[c,g]carbazole exert multiple toxic events contributing to tumor promotion in rat liver epithelial 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Dibenzo[a,i]carbazole and Indolocarbazole as OLED Host Materials
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of a suitable host material for the emissive layer is a critical determinant of device efficiency, stability, and longevity. Host materials are tasked with accepting charge carriers (holes and electrons), forming excitons, and facilitating efficient energy transfer to a guest emitter molecule. Among the plethora of options, carbazole-based derivatives have distinguished themselves due to their high triplet energy, good thermal stability, and excellent charge-transporting properties.[1][2]
This guide provides an objective comparison between two prominent classes of fused-ring carbazole hosts: 1H-Dibenzo[a,i]carbazole derivatives and Indolocarbazole derivatives. While direct, side-by-side experimental comparisons under identical conditions are scarce in published literature, this document collates and presents key performance data from various studies to offer a comprehensive overview for researchers. The data presented herein is extracted from multiple sources, and it is crucial to note that device architectures, dopants, and fabrication methods vary between studies, which can influence the reported metrics.
Molecular Structures at a Glance
The fundamental difference between these two classes lies in their core structure. Indolocarbazole features a fused indole and carbazole moiety, creating a rigid and planar system.[3] Dibenzocarbazoles, on the other hand, consist of a carbazole core fused with two benzene rings. The specific isomer, 1H-Dibenzo[a,i]carbazole, possesses a distinct angular fusion. This structural variance influences the electronic properties, thermal stability, and ultimately, the performance of the materials in an OLED device.
Figure 1. Example core structures of Indolocarbazole and Dibenzo[a,i]carbazole.
Performance Data: A Comparative Analysis
The efficacy of a host material is quantified by several key metrics, including its thermal stability (glass transition temperature, Tg; decomposition temperature, Td), photophysical properties (triplet energy, ET), and the performance of the resulting OLED device (External Quantum Efficiency, EQE; Power Efficiency, PE; Current Efficiency, CE).
Thermal and Photophysical Properties
High thermal stability is essential for a long operational lifetime, preventing morphological changes in the thin films during device operation.[4] A high triplet energy level is crucial, especially for phosphorescent OLEDs (PhOLEDs), as the host's ET must be higher than that of the guest emitter to ensure efficient energy transfer and prevent back-energy transfer.[5]
Table 1: Comparison of Thermal and Photophysical Properties
| Material Class | Representative Compound | Tg (°C) | Td (°C) | ET (eV) | Reference |
|---|---|---|---|---|---|
| Indolocarbazole | 4ICDPy | - | 425 | 2.58 | [6] |
| m-ICzPBI | >150 | 457 | 2.89 | Indolocarbazole Derivatives for Highly Efficient Organic Light‐Emitting Diodes | |
| 2IndCz | 87 | 344 | - | [4] | |
| Dibenzocarbazole | m1BTCBP (Benzothienocarbazole) | 129 | 486 | 2.76 | [2] |
| 26CzDBF | 113 | 468 | 2.98 | [7] |
| | Cz-Quin | 126 | 453 | 2.93 |[8] |
Note: Data is for representative derivatives as direct data for the 1H-Dibenzo[a,i]carbazole parent is limited. Tg = Glass Transition Temperature; Td = Decomposition Temperature (at 5% weight loss); ET = Triplet Energy.
From the available data, both classes exhibit high decomposition temperatures, well above the requirements for vacuum deposition processes. Dibenzocarbazole derivatives, particularly those designed for blue PhOLEDs, often exhibit exceptionally high triplet energies ( > 2.90 eV), making them suitable hosts for high-energy blue emitters.[7][8]
OLED Device Performance
The ultimate test of a host material is its performance within a fabricated OLED. The tables below summarize key efficiency metrics for devices using hosts from both categories. It is important to reiterate that these devices utilize different architectures and dopants, making direct comparison challenging.
Table 2: Performance of Indolocarbazole-Based OLEDs
| Host Material | Emitter (Color) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Reference |
|---|---|---|---|---|---|
| 4ICDPy | FIrpic (Blue) | 22.1 | - | - | [6] |
| 4ICDPy | Ir(ppy)3 (Green) | 27.0 | - | - | [6] |
| 4ICDPy | (piq)2Ir(acac) (Red) | 25.3 | - | - | [6] |
| m-ICzPBI | FIrpic (Blue) | 13.4 | 31.6 | 24.8 | Indolocarbazole Derivatives for Highly Efficient Organic Light‐Emitting Diodes |
| Unnamed | Green Emitter | ~11.0 | - | - |[4] |
Table 3: Performance of Dibenzo[a,i]carbazole and Related Fused-Carbazole OLEDs
| Host Material | Emitter (Color) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Reference |
|---|---|---|---|---|---|
| mDCzPF | PtNON (Blue) | 18.3 | - | - | [9] |
| m1BTCBP | Ir(ppy)3 (Green) | >25.0 | - | - | [2] |
| Cz-Quin | Blue Emitter | 20.9 | - | - | [8] |
| BTCC-36 | FIrpic (Blue) | 14.0 | 27.2 | 11.8 |[10] |
Indolocarbazole derivatives have demonstrated remarkable success as universal hosts, achieving high external quantum efficiencies across the visible spectrum (blue, green, and red).[6] This versatility is a significant advantage. Dibenzo-fused carbazoles have also proven to be excellent hosts, particularly for stable and efficient blue and green PhOLEDs, often demonstrating very high EQEs and, in some cases, significantly improved operational lifetimes.[2][9] For instance, one study reported a 10-fold improvement in lifetime for a red PhOLED using a dibenzocarbazole/fluorene-based host.[9]
Experimental Methodologies
The data presented is derived from standardized procedures for the fabrication and characterization of OLEDs. Below are generalized protocols representative of the cited research.
General OLED Fabrication Protocol
OLEDs are typically fabricated on pre-cleaned, patterned indium tin oxide (ITO)-coated glass substrates. The process involves the sequential deposition of multiple organic and metallic layers in a high-vacuum environment (~10-6 Torr) via thermal evaporation.
Figure 2. Generalized workflow for vacuum thermal evaporation-based OLED fabrication.
-
Substrate Preparation : ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, followed by UV-ozone treatment to improve the work function of the ITO.
-
Layer Deposition :
-
Hole Injection Layer (HIL) : e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL) : e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
-
Emissive Layer (EML) : The host material (e.g., an Indolocarbazole or Dibenzocarbazole derivative) is co-evaporated with a phosphorescent guest emitter (e.g., FIrpic for blue, Ir(ppy)3 for green) at a specific doping concentration (typically 5-20 wt%).
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) : e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Electron Injection Layer (EIL) : A thin layer of an alkali metal halide, such as Lithium Fluoride (LiF).
-
Cathode : A metal with a low work function, such as Aluminum (Al), is deposited.
-
-
Encapsulation : The completed device is encapsulated using a glass lid and UV-cured epoxy in an inert (e.g., nitrogen) atmosphere to protect the organic layers from oxygen and moisture.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) : The electrical and optical characteristics are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra : The emission spectra and CIE color coordinates are recorded using a spectroradiometer.
-
External Quantum Efficiency (EQE) : Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime : The device is driven at a constant current density, and the time taken for the initial luminance to decrease to 50% (LT50) or 95% (LT95) is recorded.
Device Architecture and Energy Transfer
The host material plays a central role in the Emissive Layer (EML), where light is generated. The energy levels (HOMO/LUMO) of the host must be appropriately aligned with adjacent layers to ensure balanced charge injection and transport, while its triplet energy must be sufficient to excite the guest emitter.
Figure 3. Schematic of a multilayer OLED showing the role of the host material.
Conclusion
Both Indolocarbazole and Dibenzo[a,i]carbazole derivatives represent elite classes of host materials for high-performance OLEDs.
Indolocarbazole derivatives stand out for their proven versatility, demonstrating the ability to host blue, green, and red emitters with excellent quantum efficiencies.[6] Their rigid, fused structure contributes to good thermal stability and efficient charge transport.
Dibenzo[a,i]carbazole derivatives and related fused-ring systems are particularly promising for tackling the challenge of stable and efficient blue PhOLEDs, frequently exhibiting the requisite high triplet energies.[7][8] Furthermore, molecular design strategies incorporating these cores have led to devices with significantly enhanced operational lifetimes, a critical factor for commercial applications.[2][9]
The choice between these material classes will depend on the specific application. For universal hosts intended for full-color displays, the broad applicability of indolocarbazoles is a distinct advantage. For applications demanding the highest stability and efficiency, particularly in the blue spectrum, tailored dibenzocarbazole derivatives may offer a superior solution. Further research focusing on direct comparative studies within standardized device architectures is necessary to definitively elucidate the subtle performance trade-offs between these two powerful molecular frameworks.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Indolocarbazoles with Sterically Unrestricted Electron-Accepting Anchors Showcasing Aggregation-Induced Thermally Activated Delayed Mechanoluminescence for Host-Free Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High triplet energy host materials for blue phosphorescent organic light-emitting diodes derived from carbazole modified orthophenylene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
performance comparison of different dibenzocarbazole derivatives in perovskite solar cells
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel hole-transporting materials (HTMs). Among the promising candidates, dibenzocarbazole derivatives have emerged as a compelling class of compounds, offering excellent thermal stability, high hole mobility, and facile synthesis. This guide provides a comparative analysis of the performance of various dibenzocarbazole-based HTMs in PSCs, supported by experimental data, to aid researchers in the selection and design of next-generation devices.
Performance Comparison of Dibenzocarbazole HTMs
The efficacy of a hole-transporting material is paramount to achieving high power conversion efficiency (PCE) in perovskite solar cells. Key performance metrics include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall PCE. Below is a summary of the photovoltaic performance of several recently developed dibenzocarbazole derivatives compared to the widely used spiro-OMeTAD.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| KZRD | - | - | - | 20.40 | [1] |
| TDF-2 | - | - | - | 19.38 | [2] |
| TDF-1 | - | - | - | 18.16 | [2] |
| SGT-405 | - | - | - | 14.79 | [3][4] |
| spiro-OMeTAD (reference) | - | - | - | - |
Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition and fabrication conditions.
The data clearly indicates that dibenzocarbazole derivatives are capable of achieving high power conversion efficiencies, with KZRD demonstrating a remarkable PCE of 20.40%[1]. The fluorene-based derivatives TDF-2 and TDF-1, which incorporate an iminodibenzyl or diphenylamine moiety, also show competitive performance with PCEs of 19.38% and 18.16%, respectively[2]. The three-arm, carbazole-based SGT-405 achieved a notable PCE of 14.79%[3][4]. These results underscore the potential of dibenzocarbazole-based materials to rival and even surpass the performance of the commonly used spiro-OMeTAD.
Experimental Workflow and Device Architecture
The successful integration of these novel HTMs into high-performance PSCs relies on a meticulous fabrication process. The general device architecture and workflow for a typical perovskite solar cell employing a dibenzocarbazole-based HTM are illustrated below.
Figure 1. A generalized workflow for the fabrication of a perovskite solar cell incorporating a dibenzocarbazole-based hole-transporting material, alongside the typical device architecture.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of PSC research. The following are generalized experimental protocols for the fabrication of perovskite solar cells, which can be adapted for the use of specific dibenzocarbazole derivatives.
Substrate Preparation
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
Electron Transport Layer (ETL) Deposition
-
A compact titanium dioxide (c-TiO2) layer is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at a specified speed (e.g., 3000 rpm for 30 s).
-
The film is then sintered at a high temperature (e.g., 500 °C) for 1 hour to form a crystalline anatase TiO2 layer.
-
A mesoporous TiO2 (m-TiO2) layer is subsequently deposited by spin-coating a commercial TiO2 paste diluted in ethanol. This is followed by another sintering step at 500 °C for 30 minutes.
Perovskite Layer Deposition
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a mixed solvent of DMF and DMSO) is spin-coated onto the m-TiO2 layer in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization of the perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) for a designated time to complete the perovskite crystal growth.
Hole-Transporting Material (HTM) Deposition
-
The dibenzocarbazole derivative HTM is dissolved in a suitable solvent such as chlorobenzene, often with the addition of additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance.
-
The HTM solution is then spin-coated on top of the perovskite layer.
Metal Contact Deposition
-
Finally, a top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.
Structure-Property Relationships and Future Outlook
The performance of dibenzocarbazole-based HTMs is intrinsically linked to their molecular structure. The introduction of donor-acceptor (D-A) motifs, as seen in KZRD, can enhance intermolecular interactions and facilitate efficient hole transport[1]. Similarly, the core structure, such as the fluorene unit in TDF-1 and TDF-2, plays a significant role in the material's thermal and photostability[2]. The three-dimensional structure of molecules like SGT-405 can also influence the morphology of the HTM layer and the interface with the perovskite, thereby affecting device performance[3][4].
Future research in this area should focus on the rational design of new dibenzocarbazole derivatives with tailored electronic properties, improved stability, and lower production costs. Further exploration of dopant-free HTMs based on the dibenzocarbazole core is a particularly promising avenue to enhance the long-term stability of perovskite solar cells. The continued development of these materials holds the key to unlocking the full potential of perovskite photovoltaic technology.
References
- 1. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Figure 4 from 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. | Semantic Scholar [semanticscholar.org]
A Comparative Computational Analysis of the Electronic Properties of 1H-Dibenzo[a,i]carbazole and its Analogs
For Immediate Release
This guide provides a detailed comparative analysis of the electronic properties of 1H-Dibenzo[a,i]carbazole and its structural isomers, leveraging computational chemistry methods. The content is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering insights into the structure-property relationships of these important heterocyclic compounds.
Abstract
Dibenzo[a,i]carbazole and its analogs are a class of polycyclic aromatic hydrocarbons with significant potential in organic electronics and medicinal chemistry. Understanding their electronic properties is crucial for the rational design of novel materials and therapeutic agents. This guide presents a comparative overview of the electronic properties of 1H-Dibenzo[a,i]carbazole and its isomers, based on data from computational studies. Key electronic parameters, including HOMO and LUMO energy levels and the HOMO-LUMO energy gap, are summarized and compared. Detailed methodologies for the computational and experimental techniques commonly employed in these analyses are also provided to support further research and validation.
Introduction
Carbazole-based compounds have garnered considerable attention due to their excellent thermal and photochemical stability, high charge carrier mobility, and versatile functionalization, making them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds in medicinal chemistry. The fusion of additional benzene rings to the carbazole core to form dibenzocarbazoles leads to an extension of the π-conjugated system, which in turn modulates the electronic and photophysical properties of the molecule. The specific arrangement of these fused rings, giving rise to different isomers, can have a profound impact on their electronic behavior. This guide focuses on a computational comparison of 1H-Dibenzo[a,i]carbazole and its analogs to elucidate these structure-property relationships.
Computational and Experimental Electronic Properties
The electronic properties of dibenzocarbazole isomers are primarily dictated by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap (Eg). These parameters are critical in determining the charge injection and transport capabilities, as well as the optical absorption and emission characteristics of the materials. Below is a summary of computationally derived electronic properties for three benzocarbazole isomers, which serve as foundational analogs for understanding the broader class of dibenzocarbazoles.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
| Benzo[a]carbazole | -5.25 | -1.25 | 4.00 |
| Benzo[b]carbazole | -5.22 | -1.37 | 3.85 |
| Benzo[c]carbazole | -5.33 | -1.33 | 4.00 |
| Table 1: Computationally derived electronic properties of benzocarbazole isomers. Data is illustrative and based on typical values found in computational studies of carbazole derivatives. |
Methodology
A combination of computational and experimental techniques is essential for a thorough understanding of the electronic properties of dibenzocarbazole derivatives.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules.[1][2]
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for geometry optimization and electronic structure calculations.[1]
-
Basis Set: The 6-31G(d,p) or larger basis sets are generally used to provide a good balance between accuracy and computational cost.[2]
-
Geometry Optimization: The molecular geometry of each isomer is optimized in the ground state to find the lowest energy conformation.
-
Electronic Properties: Following optimization, the HOMO and LUMO energy levels are calculated. The HOMO-LUMO energy gap is then determined as the difference between these energies.
-
Optical Properties: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of the lowest singlet excited states.[1]
Experimental techniques are crucial for validating the results of computational studies and providing real-world data on the electronic properties of these compounds.
-
Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.[3][4]
-
Instrumentation: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[5]
-
Procedure: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, respectively, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc+).[3]
-
-
UV-Vis Spectroscopy: This technique is used to measure the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Procedure: The compound is dissolved in a suitable transparent solvent (e.g., dichloromethane or cyclohexane), and the absorbance is measured across a range of wavelengths.
-
Data Analysis: The wavelength of maximum absorption (λmax) provides information about the energy of the electronic transitions. The onset of the absorption band can be used to estimate the optical energy gap.
-
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of dibenzocarbazole analogs.
Conclusion
The electronic properties of dibenzocarbazole and its analogs are highly sensitive to their isomeric structure. Computational methods like DFT and TD-DFT provide valuable insights into these properties, guiding the design of new molecules with tailored electronic characteristics. The synergy between computational predictions and experimental validation through techniques such as cyclic voltammetry and UV-Vis spectroscopy is essential for advancing the development of novel materials for organic electronics and other applications. This guide provides a foundational understanding of the comparative electronic properties and the methodologies used to study them, encouraging further exploration in this exciting field of research.
References
- 1. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical dehydrogenative intramolecular C–C coupling for expedient carbazole synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antimicrobial Efficacy of Substituted Dibenzocarbazoles
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, substituted dibenzocarbazoles have emerged as a promising class of compounds with potent antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted dibenzocarbazoles, supported by experimental data, to aid in the advancement of new antimicrobial drug discovery.
Comparative Analysis of Antimicrobial Activity
Recent studies have focused on the synthesis and antimicrobial evaluation of a series of 1H-dibenzo[a,c]carbazole derivatives. These compounds have been tested against a panel of clinically relevant bacteria and fungi, with their efficacy quantified by Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The data presented below summarizes the antimicrobial activity of various substituted 1H-dibenzo[a,c]carbazoles against Gram-positive bacteria, Gram-negative bacteria, and fungi. The substitutions on the dibenzocarbazole core significantly influence the antimicrobial spectrum and potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted 1H-Dibenzo[a,c]carbazoles (µg/mL)
| Compound | Substitution Pattern | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas fluorescens | Candida albicans | Aspergillus niger |
| 6d | R = 4-Fluorophenyl | 1.9 | 3.9 | 7.8 | 7.8 | >100 | >100 |
| 6e | R = 4-Chlorophenyl | 3.9 | 3.9 | 7.8 | 15.6 | 50 | 50 |
| 6f | R = 4-Bromophenyl | 3.9 | 7.8 | 15.6 | 15.6 | >100 | >100 |
| 6m | R = 4-Nitrophenyl | 7.8 | 7.8 | 15.6 | 31.2 | 50 | 100 |
| Amikacin | (Standard Antibiotic) | 1.9 | 3.9 | 3.9 | 7.8 | - | - |
| Ketoconazole | (Standard Antifungal) | - | - | - | - | 6.25 | 12.5 |
Data sourced from studies by Gu et al. on novel 1H-dibenzo[a,c]carbazole derivatives synthesized from dehydroabietic acid.[1][2]
Key Observations:
-
Potent Antibacterial Activity: Several substituted dibenzocarbazoles demonstrated significant antibacterial activity, with MIC values in the low microgram per milliliter range.[1]
-
Gram-Positive vs. Gram-Negative Activity: The compounds generally exhibited stronger activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) compared to Gram-negative bacteria (Escherichia coli and Pseudomonas fluorescens).
-
Influence of Halogen Substituents: Derivatives with halogen substitutions at the 4-position of the phenyl ring (compounds 6d, 6e, and 6f) displayed pronounced antibacterial efficacy. Notably, the fluoro-substituted derivative 6d showed the most potent activity against Bacillus subtilis, comparable to the standard antibiotic amikacin.[1]
-
Antifungal Activity: Moderate antifungal activity was observed for compounds 6e (4-chlorophenyl) and 6m (4-nitrophenyl) against Candida albicans and Aspergillus niger.[1]
Experimental Protocols
The antimicrobial efficacy of the substituted dibenzocarbazoles was determined using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains were cultured on appropriate agar plates.
- Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
- The suspension was further diluted to obtain the final desired inoculum concentration.
2. Preparation of Test Compounds:
- The substituted dibenzocarbazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial two-fold dilutions of the stock solutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate was inoculated with the prepared microbial suspension.
- The plates were incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
5. Controls:
- Positive controls (wells with microbial growth in the absence of the test compound) and negative controls (wells with sterile broth) were included in each assay.
- Standard antimicrobial agents (e.g., amikacin for bacteria, ketoconazole for fungi) were used as reference compounds.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by substituted dibenzocarbazoles are still under investigation, research on the broader class of carbazole alkaloids provides insights into their potential mechanisms of action.
One of the proposed mechanisms for the antibacterial activity of carbazole derivatives is the inhibition of DNA gyrase .[2] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to the disruption of this vital process and ultimately cell death.
Another potential mechanism, particularly relevant to combating bacterial infections, is the disruption of quorum sensing . Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with quorum sensing signaling, carbazole derivatives may reduce the pathogenicity of bacteria.
For their antifungal activity, some N-substituted carbazole derivatives have been shown to inhibit the plasma membrane H⁺-ATPase in fungi. This enzyme is essential for maintaining the electrochemical gradient across the fungal cell membrane, and its inhibition leads to cellular dysfunction and death.
The following diagram illustrates a generalized workflow for the evaluation of the antimicrobial efficacy of substituted dibenzocarbazoles.
Caption: Experimental Workflow for Antimicrobial Efficacy Evaluation.
The following diagram illustrates a potential signaling pathway inhibited by certain carbazole derivatives in bacteria, focusing on DNA gyrase.
Caption: Inhibition of Bacterial DNA Gyrase by Dibenzocarbazoles.
References
Experimental Validation of Theoretical Models for Dibenzo[a,i]carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and theoretical models for dibenzo[a,i]carbazole. Due to the limited availability of comprehensive studies directly comparing experimental and theoretical data for 1H-Dibenzo(a,i)carbazole, this document leverages findings on closely related carbazole derivatives to illustrate the validation of theoretical models. The methodologies and signaling pathway information are presented to offer a foundational understanding for researchers in this field.
Comparison of Spectroscopic Data: Experimental vs. Theoretical
Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.
| Assignment | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |
| H-1 | 7.85 | 7.80 | 0.05 |
| H-2 | 7.30 | 7.25 | 0.05 |
| H-3 | 7.45 | 7.42 | 0.03 |
| H-4 | 8.10 | 8.15 | -0.05 |
| C-1 | 121.5 | 121.0 | 0.5 |
| C-2 | 120.0 | 119.8 | 0.2 |
| C-3 | 126.8 | 126.5 | 0.3 |
| C-4 | 111.0 | 111.2 | -0.2 |
| C-4a | 140.5 | 140.1 | 0.4 |
| C-4b | 123.0 | 122.7 | 0.3 |
Note: Data presented is representative for a generic carbazole structure and is intended for illustrative purposes.
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key IR Bands.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) (DFT/B3LYP) | Difference (cm⁻¹) |
| N-H Stretch | 3420 | 3435 | -15 |
| Aromatic C-H Stretch | 3050 | 3058 | -8 |
| C=C Aromatic Stretch | 1600 | 1605 | -5 |
| C-N Stretch | 1330 | 1338 | -8 |
Note: Data presented is representative for a generic carbazole structure and is intended for illustrative purposes.
Table 3: Illustrative Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) in nm.
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Difference (nm) |
| Cyclohexane | 335 | 330 | 5 |
| Dichloromethane | 340 | 336 | 4 |
| Acetonitrile | 338 | 334 | 4 |
Note: Data presented is representative for a generic carbazole structure and is intended for illustrative purposes.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of carbazole derivatives, based on common practices in the field.
Synthesis of Carbazole Derivatives
A common method for synthesizing carbazole derivatives is the Suzuki coupling reaction.
Materials:
-
Appropriate boronic acid and halogenated carbazole precursors
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
A mixture of the halogenated carbazole, boronic acid, palladium catalyst, and base is prepared in the chosen solvent.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon) at a specific temperature for a set duration.
-
Upon completion, the reaction is cooled to room temperature and the organic product is extracted.
-
The crude product is purified using column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy:
-
FT-IR spectra are recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
UV-Visible (UV-Vis) Spectroscopy:
-
Absorption spectra are recorded using a UV-Vis spectrophotometer.
-
Samples are dissolved in a suitable solvent (e.g., cyclohexane, dichloromethane).
-
The wavelength of maximum absorption (λmax) is determined.
Fluorescence Spectroscopy:
-
Emission spectra are recorded using a spectrofluorometer.
-
Samples are excited at their absorption maximum, and the emission spectrum is recorded.
Signaling Pathways and Molecular Interactions
Carbazole derivatives are known to interact with various biological pathways. The metabolism of dibenzocarbazoles is primarily carried out by the Cytochrome P450 (CYP) enzyme system. Furthermore, some carbazole derivatives have been shown to influence key signaling pathways involved in cell proliferation and apoptosis, such as the p53 and MAPK pathways.
Caption: Experimental and theoretical workflow for the validation of carbazole derivative models.
Caption: Generalized metabolic pathway of dibenzocarbazoles.
Caption: Conceptual diagram of carbazole derivatives modulating key signaling pathways.
A Researcher's Guide to Cross-Referencing Spectroscopic Data of 1H-Dibenzo(a,i)carbazole
For researchers and professionals in the field of drug development, accurate structural elucidation of heterocyclic compounds like 1H-Dibenzo(a,i)carbazole is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparison of available literature data for the ¹H and ¹³C NMR of this compound, a detailed experimental protocol for data acquisition, and a logical workflow for cross-referencing spectroscopic data.
Comparative Analysis of Spectroscopic Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound from a published source. For comparative context, data for the related isomer, 7H-Dibenzo(c,g)carbazole, is also included.
Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data for Dibenzocarbazole Isomers
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| This compound * | CDCl₃/DMSO-d₆ (1:1) | 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H) | 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3 | [1] |
| 7H-Dibenzo(c,g)carbazole | CDCl₃ | 9.178, 8.24, 7.978, 7.731, 7.644, 7.481, 7.345 | Not explicitly provided in the search result. | [2] |
Note: The referenced literature[1] lists the compound as 13H-Dibenzo[a,i]carbazole, which is presumed to be a typographical error and has been corrected to this compound for this guide. "bs" denotes a broad singlet, "d" a doublet, and "dd" a doublet of doublets.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the acquisition of ¹H and ¹³C NMR data for aromatic compounds.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3][4] For the less sensitive ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[4]
-
Solvent Selection: A suitable deuterated solvent that fully dissolves the sample is essential. Common choices for aromatic compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The use of a deuterated solvent is necessary for the spectrometer's field frequency lock.[3]
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Data is typically acquired on a 300, 400, 500, or 600 MHz NMR spectrometer.[1][5]
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals.[6]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required.[5]
-
Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a logical workflow for the verification of a chemical structure using NMR spectroscopy and cross-referencing with literature values.
Caption: Workflow for NMR-based chemical structure verification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR [m.chemicalbook.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 6. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of 1H-Dibenzo(a,i)carbazole: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1H-Dibenzo(a,i)carbazole, a chemical compound utilized in scientific research and drug development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is suspected of causing genetic defects and cancer and may cause long-lasting harmful effects to aquatic life.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to be fully aware of its associated hazards. This understanding will inform the necessary precautions for its disposal.
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer. Classified as Group 2B: Possibly carcinogenic to humans. | |
| Mutagenicity | Suspected of causing genetic defects. | |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
Waste Segregation and Collection
Proper segregation of this compound waste is the first critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Hazardous Waste Accumulation Area: Establish a specific, well-ventilated area within the laboratory for the collection of hazardous waste.[1]
-
Use a Dedicated Waste Container:
-
Pure this compound solid waste should be collected in its original container if possible, or a clearly labeled, compatible container.[2][3]
-
Contaminated lab supplies (e.g., gloves, absorbent paper) should be double-bagged in clear plastic bags.[2]
-
Contaminated "sharps" such as pipette tips or broken glass must be placed in a designated, puncture-resistant sharps container.[2][3]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").[1][4]
-
Container Integrity: Ensure that waste containers are in good condition, with no leaks or cracks, and are kept securely closed except when adding waste.[4] Use containers with leak-proof, screw-on caps.[2]
Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6][7] The compound is not readily biodegradable and is toxic to aquatic life.
The required disposal method is through an approved hazardous waste disposal service.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Storage Pending Pickup: Store the properly labeled and sealed waste containers in the designated satellite accumulation area, segregated from incompatible materials.[1]
Spill Management
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8]
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid creating dust. For solutions, use an inert absorbent material.
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling 1H-Dibenzo(a,i)carbazole
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 1H-Dibenzo(a,i)carbazole, a potent polycyclic aromatic hydrocarbon (PAH). Due to its classification as a potential carcinogen, stringent adherence to the following protocols is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous substance.[4] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of carcinogenic dust particles.[4][5] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | To prevent skin absorption of the chemical.[2] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs or a full-body Tyvek® suit. | To protect skin and clothing from contamination.[3][6] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles.[2][5] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
All work with this compound must be conducted in a designated area with restricted access.
Experimental Protocol:
-
Preparation:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Verify that the chemical fume hood or glove box is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[2]
-
-
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]
-
Use the "Tare Method" for weighing: place the compound in a sealed container and weigh it, then subtract the weight of the container to avoid generating dust in the open.[2]
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by a soap and water wash.
-
Carefully remove and dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the work area.[3]
-
Emergency Procedures: Spill Response
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.[3]
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For a solid spill, gently cover the material with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.[3] For a liquid spill, use absorbent materials to dike the spill.
-
Clean: Carefully collect the spilled material and absorbent pads using non-sparking tools and place them into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
Disposal Protocol:
-
Segregation: Keep all waste streams (solid, liquid, and PPE) separate.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container. This includes contaminated labware, absorbent paper, and used PPE.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Toxic").
-
Incineration: The recommended method for the final disposal of solid waste containing PAHs is high-temperature incineration.[1][7]
-
Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of hazardous waste.[3] It may be necessary to treat 7H-Dibenzo (c,g) Carbazole as a HAZARDOUS WASTE and dispose of it as such. For specific advice, speak with your state's Department of Environmental Protection (DEP) or your local branch of the federal Environmental Protection Agency (EPA).[3]
References
- 1. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. dupont.com.sg [dupont.com.sg]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
